3-Bromoisothiazolo[4,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-[1,2]thiazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLSGKABFTZNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC(=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590254 | |
| Record name | 3-Bromo[1,2]thiazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42242-14-8 | |
| Record name | 3-Bromo[1,2]thiazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromoisothiazolo[4,3-b]pyridine
This technical guide provides a comprehensive overview of a key synthetic pathway for 3-Bromoisothiazolo[4,3-b]pyridine, a valuable heterocyclic scaffold in medicinal chemistry. The document details a robust synthetic route commencing from commercially available precursors, focusing on the construction of the fused isothiazolo[4,3-b]pyridine core and subsequent functionalization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthesis Pathway
The primary route for the synthesis of this compound derivatives involves a multi-step process that begins with the construction of a substituted pyridine ring, followed by the formation of the fused isothiazole ring, and finally, the introduction of the bromine at the 3-position. A key intermediate in this pathway is 3-amino-6-bromo-isothiazolo[4,3-b]pyridine.
The synthesis of this key intermediate is accomplished through a known procedure, which serves as the foundation for obtaining the target molecule.[1] The pivotal final step to introduce the bromine at the 3-position is achieved through a Sandmeyer reaction, a well-established method for converting an amino group to a halide via a diazonium salt intermediate.[1][2]
The overall synthetic strategy can be visualized as a two-stage process:
-
Formation of the Isothiazolo[4,3-b]pyridine Core: This involves the construction of the key building block, 3-amino-6-bromo-isothiazolo[4,3-b]pyridine.
-
Halogenation via Sandmeyer Reaction: The conversion of the 3-amino group to a 3-bromo substituent.
This approach offers a reliable method to access this compound, which can then serve as a versatile precursor for further derivatization in drug discovery programs. The bromine atom at the 3-position is particularly useful as it is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.[3]
Experimental Protocols
Stage 1: Synthesis of 3-amino-6-bromo-isothiazolo[4,3-b]pyridine (Key Intermediate)
While the specific, detailed, multi-step procedure for the synthesis of 3-amino-6-bromo-isothiazolo[4,3-b]pyridine from starting materials like halogenated 3-nitropicolinonitriles is described in prior literature, a generalized workflow is as follows.[1] The synthesis typically involves the cyclization of a suitably substituted pyridine precursor containing a nitrile and a thioamide or a precursor to a thioamide.
A representative cyclization step to form a related isothiazolo[4,3-b]pyridine involves the oxidative cyclization of a protected thioamide. For instance, a protected 3-amino-pyridine-2-carbothioamide can be treated with an oxidizing agent like hydrogen peroxide to yield the isothiazolo[4,3-b]pyridine core.[4]
Stage 2: Synthesis of 3,6-dibromo-isothiazolo[4,3-b]pyridine via Sandmeyer Reaction
This protocol details the conversion of the 3-amino group of 3-amino-6-bromo-isothiazolo[4,3-b]pyridine to a bromo group.[1]
Reagents and Materials:
-
3-amino-6-bromo-isothiazolo[4,3-b]pyridine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Appropriate solvents (e.g., water, organic solvent for extraction)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: The 3-amino-6-bromo-isothiazolo[4,3-b]pyridine is dissolved or suspended in hydrobromic acid at a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution or suspension of copper(I) bromide. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the displacement of the diazonium group with bromide, leading to the formation of 3,6-dibromo-isothiazolo[4,3-b]pyridine.
-
Work-up and Purification: Upon completion of the reaction, the mixture is worked up by extraction with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified using standard techniques such as column chromatography to yield the pure 3,6-dibromo-isothiazolo[4,3-b]pyridine.
Data Presentation
Table 1: Summary of a Representative Synthesis of a 3-Substituted Isothiazolo[4,3-b]pyridine Derivative
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| 1 | Thionation | Lawesson's reagent, toluene, 110 °C | 51% | [5] |
| 2 | Oxidative Cyclization | H₂O₂ (30% in water), DCM/MeOH, 40 °C | 85% | [4][5] |
| 3 | Deprotection | DDQ, DCM/water, RT | 44% | [4] |
| 4 | Cyclization (Morpholine formation) | bis(2-bromoethyl) ether, K₂CO₃, DMF, 100 °C | 52% | [4] |
Note: This table summarizes the synthesis of a 3-N-morpholinyl derivative, illustrating typical yields for key steps in the formation of the isothiazolo[4,3-b]pyridine scaffold.
Mandatory Visualization
References
- 1. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. This compound|CAS 42242-14-8 [benchchem.com]
- 4. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromoisothiazolo[4,3-b]pyridine
Introduction
This compound is a heterocyclic chemical intermediate of significant interest in the field of medicinal chemistry.[1] Identified by its CAS Number 42242-14-8, this compound comprises a fused isothiazolo[4,3-b]pyridine scaffold with a bromine atom at the 3-position.[1] This bromine atom serves as a versatile functional handle, making the molecule a crucial building block for the synthesis of more complex derivatives through various chemical reactions, including metal-catalyzed cross-coupling and nucleophilic aromatic substitution.[1]
The primary application of this compound lies in the discovery and development of potent and selective inhibitors for Cyclin G-associated Kinase (GAK).[1][2] GAK is a host kinase that acts as a master regulator for the infectious cycles of multiple viruses.[1] Consequently, inhibitors based on the isothiazolo[4,3-b]pyridine core have emerged as a promising broad-spectrum antiviral strategy, showing efficacy against pathogens like dengue virus (DENV), hepatitis C virus (HCV), and Ebola virus (EBOV) in cellular assays.[1][3] The specific [4,3-b] ring fusion is reported to be critical for this biological activity.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols, and biological relevance.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 42242-14-8 | [1] |
| Molecular Formula | C₆H₃BrN₂S | [1][4] |
| Molecular Weight | 215.07 g/mol | [1][4] |
| Appearance | White solid | [1] |
| Purity | ≥96% | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| LogP (Computed) | ~2.45 (for isomer 42242-08-0) | [4] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų (for isomer 42242-08-0) | [4] |
| InChI Key | WPLSGKABFTZNND-UHFFFAOYSA-N | [1] |
Chemical Reactivity and Synthesis
The chemical utility of this compound is dominated by the reactivity of the bromine atom at the 3-position. This site is an excellent electrophilic center, making it susceptible to two major classes of reactions essential for drug development.
1. Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be readily displaced by a variety of nucleophiles. This reaction is a cornerstone for synthesizing libraries of derivatives with diverse functional groups.
-
Nitrogen Nucleophiles: A widely used strategy involves reacting the 3-bromo precursor with amines, morpholines, or piperazines to produce 3-amino-substituted derivatives.[1] These reactions are typically performed by heating the reactants, sometimes in the presence of a base.[1]
-
Oxygen Nucleophiles: Treatment with alkoxides (e.g., sodium or potassium alkoxide) in a suitable solvent like THF allows for the synthesis of 3-alkoxyisothiazolo[4,3-b]pyridines.[1]
2. Transition Metal-Catalyzed Cross-Coupling: The C-Br bond serves as an effective handle for forming new carbon-carbon and carbon-nitrogen bonds using transition metal catalysts, such as palladium. This enables the introduction of aryl, alkyl, and other complex moieties.[1][5]
Experimental Protocols
Detailed experimental procedures for this compound are often proprietary or described within broader synthetic schemes. The following are generalized protocols based on common laboratory practices and published synthetic routes for related analogs.[1][2][6]
Protocol 1: General Synthesis of the Isothiazolo[4,3-b]pyridine Core
The synthesis of the core scaffold can be achieved from substituted pyridine precursors. A representative workflow involves the cyclization of a functionalized picolinonitrile.
Protocol 2: Melting Point Determination for Purity Assessment
The melting point is a crucial indicator of purity for a solid compound.[1] A sharp, narrow melting range suggests high purity.
-
Sample Preparation: A small quantity of this compound is finely powdered. The powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed into the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, then increased slowly at a rate of 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. This range is the melting point.
Protocol 3: Nucleophilic Aromatic Substitution with Morpholine
This protocol describes the introduction of a morpholine moiety at the 3-position, a common modification in the development of GAK inhibitors.[1]
-
Reactant Setup: In a sealed reaction vessel, this compound (1 equivalent) is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
Reagent Addition: An excess of morpholine (e.g., 2-3 equivalents) is added to the solution. A non-nucleophilic base like potassium carbonate or triethylamine may be added to scavenge the HBr byproduct.
-
Reaction Condition: The mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified using silica gel column chromatography to yield the 3-morpholinylisothiazolo[4,3-b]pyridine derivative.
Biological Context and Signaling Pathway
Derivatives of this compound are primarily investigated as inhibitors of GAK, a serine/threonine kinase essential for clathrin-mediated endocytosis.[2] This cellular process is critical for the entry of numerous viruses into host cells. GAK facilitates the formation and uncoating of clathrin-coated vesicles, which transport viral particles from the cell surface into the cytoplasm.[2]
By inhibiting GAK, these compounds disrupt the endocytic pathway, effectively blocking viral entry and replication. This mechanism of action, which targets a host-cell factor rather than a viral protein, represents a promising strategy for developing broad-spectrum antivirals that are less susceptible to viral resistance.
References
- 1. This compound|CAS 42242-14-8 [benchchem.com]
- 2. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Bromoisothiazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive analysis of the anticipated crystal structure of 3-Bromoisothiazolo[4,3-b]pyridine, a key heterocyclic intermediate in the synthesis of pharmacologically active molecules. While a definitive crystal structure for this specific compound is not publicly available, this document extrapolates its likely crystallographic parameters, molecular geometry, and intermolecular interactions based on the analysis of closely related isothiazolo[4,3-b]pyridine derivatives and fundamental principles of crystallography. The insights provided are crucial for understanding the solid-state properties of this compound, which in turn influence its stability, solubility, and bioavailability in drug development pipelines.
Molecular Structure and Physicochemical Properties
This compound (C₆H₃BrN₂S) is a fused heterocyclic system with a molecular weight of 215.07 g/mol .[1] Its structure features a pyridine ring fused to an isothiazole ring, with a bromine atom substituted at the 3-position of the isothiazole moiety. This bromine atom serves as a versatile synthetic handle for introducing various functional groups via cross-coupling reactions, making it a valuable building block in medicinal chemistry.[1] Notably, the isothiazolo[4,3-b]pyridine scaffold is a critical pharmacophore for the development of potent and selective inhibitors of Cyclin G-associated Kinase (GAK), a host kinase involved in viral infections.[1]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂S | - |
| Molecular Weight | 215.07 g/mol | [1] |
| InChI Key | WPLSGKABFTZNND-UHFFFAOYSA-N | [1] |
| CAS Number | 42242-14-8 | [1] |
Predicted Crystallographic Parameters and Molecular Geometry
Based on the crystal structures of related fused heterocyclic compounds, this compound is expected to crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The fused ring system is anticipated to be largely planar. The bond lengths and angles will reflect the aromatic character of both the pyridine and isothiazole rings, with distortions introduced by the heteroatoms (N and S) and the bulky bromine substituent.
Table 2: Inferred Bond Lengths and Angles for this compound
Data extrapolated from related isothiazolo[4,3-b]pyridine structures.
| Parameter | Predicted Value | Description |
| C-S Bond Length | ~1.7 Å | Reflects the covalent bond between carbon and sulfur in the isothiazole ring. |
| S-N Bond Length | ~1.6 Å | Indicates the bond between sulfur and nitrogen within the isothiazole ring. |
| C-Br Bond Length | ~1.9 Å | Typical bond length for a bromine atom attached to an sp²-hybridized carbon. |
| C=N Bond Angles | ~120° | Consistent with the sp² hybridization of atoms in the aromatic rings. |
| Dihedral Angle | < 5° | The angle between the mean planes of the pyridine and isothiazole rings, indicating planarity. |
Intermolecular Interactions and Crystal Packing
The packing of this compound molecules in the crystal lattice is likely to be governed by a combination of non-covalent interactions. Given the planar aromatic nature of the molecule, π-π stacking interactions between the fused ring systems of adjacent molecules are expected to be a dominant feature.[1] These interactions play a significant role in the stabilization of the crystal structure. Additionally, weak hydrogen bonds of the C-H···N or C-H···S type may further contribute to the overall packing arrangement. The presence of the bromine atom could also lead to halogen bonding (Br···N or Br···S interactions), which are known to influence crystal packing.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for related isothiazolopyridines.[2][3] A common strategy involves the oxidative cyclization of a suitable pyridine-based precursor.
Experimental Workflow: Synthesis
Caption: A generalized synthetic workflow for this compound.
Detailed Protocol:
-
Thiolation of a Pyridine Precursor: A suitably substituted pyridine, such as a 3-amino-4-chloropyridine derivative, is reacted with a sulfur source (e.g., sodium hydrosulfide) to introduce a thiol group.
-
Oxidative Cyclization: The resulting thio-pyridine intermediate is then treated with an oxidizing agent and a bromine source, such as elemental bromine, in an appropriate solvent (e.g., acetic acid or chloroform). This step facilitates the cyclization to form the isothiazole ring and concurrently installs the bromine atom at the 3-position.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel to yield pure this compound.[2]
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques.
Experimental Workflow: Crystallization
Caption: Common techniques for growing single crystals.
Detailed Protocol:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to stand undisturbed at room temperature. The slow evaporation of the solvent leads to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature or below, leading to the formation of crystals.
Application in Drug Discovery: GAK Inhibition
The this compound scaffold is a cornerstone for the development of GAK inhibitors. The bromine atom at the 3-position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) and the optimization of inhibitory potency and selectivity.
Logical Relationship: GAK Inhibitor Development
Caption: The utility of this compound in the development of GAK inhibitors.
The ability to modify the 3-position is crucial, as this region of the molecule often interacts with the solvent-exposed area of the kinase active site, and modifications can significantly impact binding affinity and pharmacokinetic properties.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust, inferred analysis of its key structural features. The predicted planarity of the fused ring system, coupled with the potential for π-π stacking and other non-covalent interactions, offers valuable insights into its solid-state behavior. The detailed synthetic and crystallization protocols provide a practical framework for researchers working with this important medicinal chemistry building block. A thorough understanding of its structural characteristics is paramount for the rational design and development of novel therapeutics, particularly in the pursuit of potent GAK inhibitors.
References
- 1. This compound|CAS 42242-14-8 [benchchem.com]
- 2. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 3-Bromoisothiazolo[4,3-b]pyridine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The isothiazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its 3-bromo derivative serving as a versatile synthetic intermediate for a new generation of potent biological modulators. This technical guide provides an in-depth analysis of the biological activities of 3-bromoisothiazolo[4,3-b]pyridine derivatives, focusing on their potent antiviral and anticancer properties. The content herein summarizes quantitative biological data, details key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Biological Activity: Inhibition of Cyclin G-Associated Kinase (GAK)
A primary mechanism of action for many biologically active isothiazolo[4,3-b]pyridine derivatives is the potent and selective inhibition of Cyclin G-Associated Kinase (GAK), a cellular serine/threonine kinase.[1] GAK plays a crucial role in clathrin-mediated endocytosis, a fundamental process for intracellular trafficking that is often hijacked by viruses for entry into host cells.[1] By inhibiting GAK, these compounds disrupt the viral life cycle, positioning them as promising broad-spectrum antiviral agents.[1][2]
GAK Inhibitory Activity Data
The following table summarizes the GAK inhibitory potency of various 3-substituted isothiazolo[4,3-b]pyridine derivatives, highlighting the structure-activity relationships (SAR) that govern their activity. Substitutions at the 3-position of the isothiazolo[4,3-b]pyridine core have been extensively explored, revealing that this position is tolerant of a variety of functional groups, including amines, ethers, and amides.[3]
| Compound ID | R (Substitution at position 3) | GAK Affinity (Kd, nM) | GAK Inhibition (IC50, nM) | Reference |
| 1 | Morpholine | 8.3 | 51 | [3] |
| 2 | 4-(hydroxymethyl)piperidin-1-yl | 8.9 | 14 | [3] |
| 3 | 3-ethoxy | - | 220 | [3] |
| 4 | 3-isopropoxy | - | 110 | [3] |
| 5 | N-(cyclopropyl)amide | 1100 | - | [3] |
| 6 | N-(phenyl)amide | 600 | - | [3] |
| 7 | 3-(3,4-dimethoxyphenyl) | 42 | - | [4] |
Antiviral Activity
The GAK-inhibitory properties of this compound derivatives translate into significant antiviral activity against a range of viruses that rely on clathrin-mediated endocytosis for entry. This includes clinically relevant pathogens such as Hepatitis C Virus (HCV), Dengue Virus (DENV), and Ebola Virus (EBOV).[1]
Antiviral Activity Data
The table below presents the in vitro antiviral efficacy of selected derivatives against various viral strains.
| Compound ID | R (Substitution at position 3) | Virus | Cell Line | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Reference |
| 12r | N-morpholinyl (with 6-(3,4,5-trimethoxyphenyl)) | DENV-2 | Huh-7 | ~1 | >25 | [1] |
| 12l | N-morpholinyl (with 6-(3-methoxy-4-aminophenyl)) | DENV-2 | Huh-7 | ~1 | >25 | [1] |
| 12m | N-morpholinyl (with 6-(3-methoxyphenyl)) | EBOV | Huh-7 | Dose-dependent inhibition | >25 | [1] |
| 12n | N-morpholinyl (with 6-(4-fluorophenyl)) | EBOV | Huh-7 | Dose-dependent inhibition | >25 | [1] |
| 8b | 3-isopropoxy (with 6-(3,4-dimethoxyphenyl)) | HCV | Huh-7.5 | Modest | - | [3] |
| 8c | 3-(2-methoxyethoxy) (with 6-(3,4-dimethoxyphenyl)) | HCV | Huh-7.5 | Modest | - | [3] |
| 8j | 3-isopropoxy (with 6-(thiophen-3-yl)) | HCV | Huh-7.5 | Modest | - | [3] |
Anticancer Activity
In addition to their antiviral effects, isothiazolopyridine derivatives have demonstrated potential as anticancer agents. While the specific data for this compound derivatives is still emerging, related isothiazolopyridine compounds have shown promising results. For instance, derivatives of isothiazolo[5,4-b]pyridine have exhibited a broad spectrum of anticancer action.[5] The anticancer activity of pyridine-thiazole hybrids has also been evaluated against the NCI-60 panel of human cancer cell lines.[6]
Anticancer Activity Data (Illustrative for Related Scaffolds)
The following table provides a summary of the growth inhibitory effects of related pyridine-thiazole hybrid molecules.
| Compound ID | Cancer Cell Line | Growth Inhibition (GI50, µM) | Reference |
| Compound 4 | Leukemia (RPMI-8226) | 2.52 | [7] |
| Compound 4 | Non-Small Cell Lung Cancer (NCI-H226) | 8.29 | [7] |
| Compound 4 | CNS Cancer (SNB-75) | 4.63 | [7] |
| Compound 4 | Melanoma (LOX IMVI) | 0.312 | [7] |
| Compound 4 | Renal Cancer (UO-31) | 3.26 | [7] |
| Compound 4 | Breast Cancer (MDA-MB-468) | 5.06 | [7] |
Experimental Protocols
Synthesis of 3,6-Disubstituted Isothiazolo[4,3-b]pyridine Derivatives
The general synthetic route to access diverse 3,6-disubstituted isothiazolo[4,3-b]pyridines from the 3-bromo intermediate is outlined below.
Caption: General synthesis of 3,6-disubstituted derivatives.
Detailed Protocol:
-
Diazotization: 3-Amino-6-bromoisothiazolo[4,3-b]pyridine is treated with sodium nitrite in the presence of hydrobromic acid and copper(I) bromide to yield 3,6-dibromoisothiazolo[4,3-b]pyridine.[3]
-
Nucleophilic Aromatic Substitution: The bromine atom at the 3-position is selectively displaced by various nucleophiles (amines, alcohols, etc.). Reactions with amines are typically carried out under conventional heating, while reactions with oxygen nucleophiles often utilize microwave irradiation.[3]
-
Suzuki Cross-Coupling: The bromine at the 6-position is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction with an appropriate arylboronic acid to introduce the desired aryl substituent.[3][8]
LanthaScreen® Eu Kinase Binding Assay for GAK Inhibition
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[4][9]
Protocol Overview:
-
Reagent Preparation: Prepare a 4X solution of the test compound, a 2X solution of GAK enzyme and Eu-labeled anti-tag antibody, and a 4X solution of an Alexa Fluor® 647-labeled kinase tracer.[3]
-
Assay Plate Setup: In a 384-well plate, add 4 µL of the test compound solution.
-
Enzyme and Antibody Addition: Add 8 µL of the GAK/antibody mixture to all wells.
-
Tracer Addition: Add 4 µL of the tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound, signifying inhibition.[9]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that ensures they are in an exponential growth phase at the time of the assay. Incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the isothiazolo[4,3-b]pyridine derivatives for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration that inhibits cell growth by 50%).[12]
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the cytopathic effect of a lytic virus.[13]
Detailed Protocol:
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.[13]
-
Virus Infection and Compound Treatment: Infect the cell monolayer with a known titer of the virus in the presence of serial dilutions of the test compound.[13]
-
Overlay Application: After a viral adsorption period, remove the inoculum and add an overlay medium (containing, for example, agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[13]
-
Incubation: Incubate the plates for several days to allow for plaque formation.[13]
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed.[14]
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 (the concentration that reduces the number of plaques by 50%).[13]
Signaling Pathway and Experimental Workflow Visualizations
GAK's Role in Clathrin-Mediated Viral Entry
The following diagram illustrates the critical role of GAK in clathrin-mediated endocytosis, the pathway hijacked by many viruses for cellular entry, and the point of inhibition by isothiazolo[4,3-b]pyridine derivatives.
Caption: Inhibition of GAK disrupts viral entry.
General Workflow for Drug Discovery and Evaluation
The diagram below outlines the typical workflow from compound synthesis to biological evaluation for isothiazolo[4,3-b]pyridine derivatives.
Caption: From synthesis to preclinical evaluation.
Conclusion
Derivatives of this compound represent a highly promising class of compounds with significant potential for the development of novel antiviral and anticancer therapeutics. Their well-defined mechanism of action, centered on the inhibition of GAK, provides a solid foundation for rational drug design and optimization. The detailed protocols and compiled data within this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. The versatility of the isothiazolo[4,3-b]pyridine scaffold, combined with a growing understanding of its structure-activity relationships, paves the way for the discovery of next-generation therapies targeting a host of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3- b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Spectroscopic and Application Analysis of 3-Bromoisothiazolo[4,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Bromoisothiazolo[4,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a fused isothiazole and pyridine ring system with a reactive bromine atom at the 3-position, makes it a versatile building block for the synthesis of more complex molecules.[1] The primary application of this compound lies in its use as a precursor for the development of selective inhibitors of Cyclin G-associated Kinase (GAK).[2] GAK is a host serine/threonine kinase that plays a crucial role in regulating the intracellular trafficking of several viruses, including Hepatitis C Virus (HCV), Dengue virus (DENV), and Ebola virus (EBOV).[3][4] By targeting a host factor essential for viral replication, GAK inhibitors represent a promising strategy for the development of broad-spectrum antiviral agents.[1]
This guide serves to consolidate the known information on this compound and provide a predictive framework for its spectroscopic characterization, alongside practical experimental methodologies.
Spectroscopic Data
Definitive experimental spectra for this compound are not widely published. The following tables summarize the expected spectroscopic data based on the analysis of related pyridine and isothiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.5 - 8.8 | Doublet | ~5.0 |
| H-6 | 7.2 - 7.5 | Doublet of Doublets | ~8.0, 5.0 |
| H-7 | 8.0 - 8.3 | Doublet | ~8.0 |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and are predictions based on analogous heterocyclic systems.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 125 - 130 |
| C-3a | 150 - 155 |
| C-5 | 148 - 152 |
| C-6 | 120 - 125 |
| C-7 | 130 - 135 |
| C-7a | 140 - 145 |
Note: These are estimated chemical shift ranges.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies expected for this compound are listed in Table 3.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | C-H Aromatic Stretch | Medium |
| 1600 - 1450 | C=C and C=N Aromatic Ring Stretching | Medium to Strong |
| 1400 - 1000 | In-plane C-H Bending | Medium |
| 850 - 750 | Out-of-plane C-H Bending | Strong |
| 700 - 500 | C-Br Stretch | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₃BrN₂S), the expected mass-to-charge ratios (m/z) for the molecular ion are presented in Table 4, accounting for the natural isotopic abundance of bromine.
Table 4: Predicted Mass Spectrometry Data
| Ion | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Description |
| [M]⁺• | C₆H₃⁷⁹BrN₂S | 213.9258 | 215.9238 | Molecular ion |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for novel pyridine derivatives like this compound.
NMR Spectroscopy
Protocol 1: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition Parameters:
-
Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).
IR Spectroscopy
Protocol 2: FT-IR Data Acquisition (KBr Pellet Technique)
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with 150-200 mg of dry, FT-IR grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.
-
Acquire a background spectrum with no sample in the beam path.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis: Process the spectrum using the spectrometer's software, which may include baseline correction and peak picking. Assign the observed absorption bands to the corresponding molecular vibrations.[5]
Mass Spectrometry
Protocol 3: LC-MS Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) in a mixture of the mobile phase solvents.
-
-
Chromatography:
-
Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18).
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Couple the HPLC system to a mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion.
-
Acquire data over an appropriate mass range (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and observe the characteristic isotopic pattern of bromine.
Application in Drug Development
Synthetic Intermediate for GAK Inhibitors
This compound is a crucial starting material for the synthesis of a class of potent GAK inhibitors. The bromine atom at the 3-position is readily displaced through nucleophilic aromatic substitution or engaged in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse chemical moieties, enabling the exploration of the structure-activity relationship (SAR) and the optimization of inhibitor potency and selectivity.
Caption: Synthetic utility of this compound.
GAK Signaling in Viral Entry
GAK, along with Adaptor-Associated Kinase 1 (AAK1), regulates clathrin-mediated endocytosis, a key pathway for the entry of many viruses into host cells.[3] GAK facilitates the uncoating of clathrin vesicles, which is essential for the release of the viral genome into the cytoplasm.[6] By inhibiting GAK, compounds derived from this compound can disrupt this process, effectively blocking viral infection at an early stage.
Caption: Role of GAK in viral entry and its inhibition.
Conclusion
This compound is a valuable heterocyclic intermediate with significant potential in the development of novel antiviral therapeutics. While a complete, publicly available set of its spectroscopic data is currently lacking, this guide provides a robust predictive framework for its characterization and detailed protocols for data acquisition. The established synthetic routes to potent GAK inhibitors, originating from this compound, underscore its importance to the drug discovery community. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|CAS 42242-14-8 [benchchem.com]
- 3. AP-2-Associated Protein Kinase 1 and Cyclin G-Associated Kinase Regulate Hepatitis C Virus Entry and Are Potential Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
solubility and stability of 3-Bromoisothiazolo[4,3-b]pyridine
An In-depth Technical Guide on the Solubility and Stability of 3-Bromoisothiazolo[4,3-b]pyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a versatile chemical intermediate, particularly in the synthesis of potent and selective inhibitors of Cyclin G-associated Kinase (GAK).[1] GAK inhibitors based on the isothiazolo[4,3-b]pyridine scaffold have demonstrated broad-spectrum antiviral activity, making this molecular core strategically important for drug discovery programs.[1]
A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is critical for its effective use in synthesis, for the development of screening assays, and for the formulation of its derivatives into potential drug candidates. This document provides a detailed overview of the predicted solubility and stability profile of this compound, along with comprehensive protocols for their experimental determination.
Predicted Physicochemical Profile
The structure of this compound—a fused aromatic bicyclic system containing nitrogen and sulfur heteroatoms and a bromine substituent—governs its physicochemical behavior.
-
Solubility: The molecule possesses a largely rigid, aromatic, and hydrophobic core, suggesting limited aqueous solubility. The presence of heteroatoms (N, S) can engage in hydrogen bonding with protic solvents, potentially affording some solubility in polar organic solvents. Its solubility in aqueous media is expected to be pH-dependent due to the basicity of the pyridine nitrogen.
-
Stability: The isothiazolo[4,3-b]pyridine core is an electron-deficient aromatic system. The bromine atom at the 3-position is known to be susceptible to nucleophilic aromatic substitution (SNAr), which represents a primary pathway for chemical reactivity and potential degradation.[1] The compound may also be sensitive to strong oxidizing conditions and photolytic stress, common degradation routes for heterocyclic compounds.
Data Presentation: Predicted Properties
The following tables summarize the anticipated solubility and stability characteristics of this compound. These predictions are intended to guide solvent selection and handling procedures pending experimental verification.
Table 1: Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Poor to Very Low | The predominantly hydrophobic aromatic structure limits interaction with water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can effectively solvate the molecule without a reactive protic group, making them suitable for stock solutions.[2] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | Capable of hydrogen bonding, but the overall lipophilicity of the compound may limit high solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Good "like-dissolves-like" compatibility with the bromo-substituted aromatic system. |
| Non-Polar | Hexanes, Toluene | Very Low | The polarity introduced by the heteroatoms and the N-Br dipole reduces solubility in highly non-polar media. |
Table 2: Predicted Stability and Degradation Profile
| Condition | Predicted Stability | Potential Degradation Pathway(s) |
| Acidic (Aqueous) | Potentially Unstable | Protonation of the pyridine nitrogen may alter electronic distribution. Hydrolysis is possible under harsh conditions. |
| Basic (Aqueous) | Unstable | Susceptible to base-catalyzed hydrolysis or reaction with nucleophiles (e.g., hydroxide). |
| Oxidative | Potentially Unstable | The sulfur atom in the isothiazole ring can be susceptible to oxidation (e.g., by H₂O₂), potentially leading to N-oxides or sulfoxides. |
| Thermal | Likely Stable at Room Temp; Degradation at High Temp | Decomposition is expected at elevated temperatures, though the specific pathway is unknown without experimental data. |
| Photolytic | Potentially Unstable | Aromatic systems can be susceptible to degradation upon exposure to UV light, as outlined in ICH guideline Q1B.[3][4] |
Experimental Protocols
The following protocols provide standardized methodologies for the quantitative determination of solubility and stability.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound and is considered the gold standard.[5][6]
Methodology:
-
Preparation: Add an excess amount of solid this compound (ensuring undissolved solid remains) to a series of vials containing a precise volume of the desired test solvent (e.g., PBS pH 7.4, Water, etc.).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[5]
-
Phase Separation: After equilibration, allow the vials to stand to let solids settle. Carefully collect the supernatant. To ensure all particulate matter is removed, centrifuge the supernatant at high speed (e.g., >10,000 g for 15 minutes) or filter it through a low-binding 0.22 µm filter.[7]
-
Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or Acetonitrile). Dilute the filtered supernatant into the same concentration range as the standards.
-
Analysis: Analyze the standards and the diluted sample by a validated, stability-indicating analytical method, typically HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[6]
-
Reporting: The solubility is reported in units such as µg/mL or µM.
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[2][8]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in serial dilutions to achieve a range of final compound concentrations (e.g., 1-200 µM) with a final DMSO concentration typically ≤1%.[9]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[10]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[9][10]
-
Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly increases above the background, indicating the onset of precipitation.
Chemical Stability Assessment (Forced Degradation Study)
Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of a compound, which is essential for developing stability-indicating analytical methods as per ICH guidelines.[11][12] An extent of degradation of 5-20% is generally considered optimal for these studies.[4][13]
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system. If aqueous solubility is low, a co-solvent like acetonitrile or methanol may be used.[12]
-
Stress Conditions: Expose the sample solutions to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and/or 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature and/or 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress (Solution): Heat the solution at 60-80°C.
-
Thermal Stress (Solid): Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solution and solid compound to a light source providing combined UV and visible output as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Time Points: Analyze samples at various time points (e.g., 0, 2, 8, 24 hours, and up to 7 days) until significant degradation is observed or the study period ends.[4][12]
-
Sample Quenching: For hydrolytic studies, neutralize the samples with an equivalent amount of base or acid, respectively, before analysis to halt the reaction.
-
Analysis: Analyze all stressed samples and a non-stressed control using a high-resolution analytical technique like LC-MS/UV. The goal is to separate the parent compound from any degradation products.
-
Calculate the percentage of the parent compound remaining.
-
Identify and characterize major degradation products using mass spectrometry and other spectroscopic techniques.
-
Visualizations: Workflows and Chemical Pathways
References
- 1. This compound|CAS 42242-14-8 [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. rheolution.com [rheolution.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. database.ich.org [database.ich.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
Unlocking Antiviral Therapies: 3-Bromoisothiazolo[4,3-b]pyridine as a Scaffold for Novel GAK Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Bromoisothiazolo[4,3-b]pyridine is a pivotal chemical intermediate in the development of a promising class of therapeutic agents.[1] While not a therapeutic agent itself, its isothiazolo[4,3-b]pyridine core is a versatile scaffold for synthesizing potent and selective inhibitors of Cyclin G-associated Kinase (GAK).[1] GAK has been identified as a crucial host kinase that acts as a master regulator for the life cycle of multiple viruses, making it an attractive target for broad-spectrum antiviral therapies.[1][2] Derivatives synthesized from the isothiazolo[4,3-b]pyridine scaffold have demonstrated nanomolar affinity for GAK and have shown antiviral activity against a range of pathogens, including Dengue virus (DENV), Hepatitis C virus (HCV), and Ebola virus (EBOV) in cellular assays.[1] This technical guide delves into the therapeutic potential of targeting GAK with this compound derivatives, presenting key quantitative data, experimental methodologies, and visualizing the underlying biological pathways and research workflows.
The Primary Therapeutic Target: Cyclin G-associated Kinase (GAK)
GAK, a serine-threonine protein kinase, plays a fundamental role in clathrin-mediated endocytosis (CME), a cellular process responsible for the internalization of molecules from the cell surface.[2] GAK facilitates the uncoating of clathrin-coated vesicles, a critical step for the release of internalized cargo and the recycling of clathrin.[2] Many viruses exploit this host machinery for their entry into cells and for subsequent stages of their life cycle.[2] By inhibiting GAK, isothiazolo[4,3-b]pyridine derivatives can disrupt these essential viral processes.[3] This host-targeting approach offers a significant advantage over direct-acting antivirals, as it presents a higher genetic barrier to the development of drug resistance.[3] Beyond its role in viral infections, GAK is also implicated in other human diseases, including some cancers and neurodegenerative disorders like Parkinson's disease, suggesting a broader therapeutic potential for GAK inhibitors.[2]
Quantitative Analysis of Isothiazolo[4,3-b]pyridine Derivatives
The therapeutic potential of the isothiazolo[4,3-b]pyridine scaffold is underscored by the potent GAK inhibitory activity of its derivatives. Structure-activity relationship (SAR) studies have been conducted to optimize the binding affinity of these compounds. The following table summarizes key quantitative data for selected isothiazolo[4,3-b]pyridine derivatives.
| Compound ID | Modification on Isothiazolo[4,3-b]pyridine Scaffold | GAK Affinity (Kd or IC50) | Antiviral Activity | Reference |
| 1 | 3-morpholine, 6-(substituted phenyl) | IC50 = 51 nM | - | [2] |
| 2 | 3-(hydrogen bond acceptor moiety), 6-(substituted phenyl) | IC50 = 14 nM | - | [2] |
| 3 | 3-morpholine, 5-(substituted phenyl) | IC50 = 24 nM | In vitro activity against HCV, DENV, EBOV | [2] |
| 5f | 3-cyclopropyl, 6-(3,4-dimethoxyphenyl) | Kd = 1.1 µM | - | [3] |
| 5j | 3-phenyl, 6-(3,4-dimethoxyphenyl) | Kd = 0.6 µM | - | [3] |
| 8i | 3-ethoxy, 6-(3-thienyl) | Kd = 0.22 µM | - | [3] |
| 8j | 3-isopropoxy, 6-(3-thienyl) | Kd = 0.11 µM | - | [3] |
Key Experimental Protocols
The synthesis and evaluation of isothiazolo[4,3-b]pyridine derivatives involve a series of well-defined chemical and biological procedures.
General Synthesis of Isothiazolo[4,3-b]pyridine Derivatives
The synthesis of various 3-substituted isothiazolo[4,3-b]pyridine derivatives often starts from key building blocks like 3-amino-6-bromo-isothiazolo[4,3-b]pyridine or 3,6-dibromo-isothiazolo[4,3-b]pyridine.[3]
-
Amide Formation: The exocyclic amino group of 3-amino-6-bromo-isothiazolo[4,3-b]pyridine can be used to prepare a series of amides by coupling with appropriate carboxylic acids using reagents like TBTU or HATU.[3]
-
Suzuki Cross-Coupling: An aryl group, such as 3,4-dimethoxyphenyl, can be introduced at position 6 via a palladium-catalyzed Suzuki cross-coupling reaction with the corresponding boronic acid.[3]
-
Nucleophilic Aromatic Substitution: The bromine atom at position 3 of 3,6-dibromo-isothiazolo[4,3-b]pyridine is susceptible to selective displacement by various nitrogen and oxygen nucleophiles. Reactions with amines are typically performed under classical heating, while reactions with oxygen nucleophiles may be facilitated by microwave irradiation.[3]
Biochemical Kinase Assay for GAK Inhibition
The inhibitory activity of the synthesized compounds against GAK is often determined using established biochemical assays.
-
KINOMEscan™ Platform: This is a competition binding assay used to quantify the interaction between a compound and a panel of kinases. The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound. The results are typically reported as Kd values.[2]
-
Lanthascreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay. A europium-labeled anti-tag antibody binds to the kinase, and a fluorescent tracer binds to the ATP-binding site of the kinase. When a test compound displaces the tracer, the FRET signal is lost. This allows for the determination of the compound's binding affinity, often expressed as an IC50 value.[2]
Antiviral Activity Assays
Cell-based assays are crucial for evaluating the antiviral efficacy of GAK inhibitors.
-
HCV Replicon Assay: This assay utilizes human hepatoma cells that contain a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase). The antiviral activity is determined by measuring the reduction in reporter gene expression in the presence of the test compound.
-
Dengue Virus Infection Assay: Cells susceptible to DENV infection are treated with the test compounds and then infected with the virus. The antiviral activity is assessed by quantifying the reduction in viral replication, for example, through plaque reduction assays or by measuring the expression of viral antigens.[4]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: GAK's role in viral entry and its inhibition.
Caption: Drug discovery workflow for GAK inhibitors.
Conclusion
This compound serves as a critical starting point for the development of potent GAK inhibitors. The isothiazolo[4,3-b]pyridine scaffold has proven to be a valuable framework for designing compounds with high affinity for GAK, leading to promising antiviral activity against a variety of viruses. The strategy of targeting a host factor like GAK is a compelling approach to combat viral infections, potentially leading to broad-spectrum antivirals with a high barrier to resistance. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating the potential of this chemical class into effective therapeutic agents.
References
- 1. This compound|CAS 42242-14-8 [benchchem.com]
- 2. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 3. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromoisothiazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoisothiazolo[4,3-b]pyridine is a versatile heterocyclic building block characterized by a fused isothiazolo[4,3-b]pyridine scaffold with a bromine atom at the 3-position. This bromine atom is amenable to various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of diverse compound libraries. Notably, derivatives of the isothiazolo[4,3-b]pyridine core have demonstrated potent inhibitory activity against GAK, a host kinase involved in the lifecycle of multiple viruses, highlighting its potential in the development of broad-spectrum antiviral therapies.
The following protocol outlines a proposed two-step synthesis starting from 6-bromo-3-nitropicolinonitrile, involving the introduction of a protected thiol and subsequent oxidative cyclization to yield the target compound.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process starting from 6-bromo-3-nitropicolinonitrile. The initial step involves a nucleophilic aromatic substitution to introduce a sulfur moiety, followed by an oxidative cyclization with bromine, which also installs the bromine atom at the 3-position of the isothiazole ring.
Figure 1: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected reactants, products, and yields for the proposed synthesis. The yields are estimated based on reported values for analogous reactions in the synthesis of related isothiazolopyridine isomers.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 6-Bromo-3-nitropicolinonitrile | p-methoxybenzylthiol, K₂CO₃, DMF | 6-Bromo-3-((4-methoxybenzyl)thio)picolinonitrile | 60-70 |
| 2 | 6-Bromo-3-((4-methoxybenzyl)thio)picolinonitrile | Bromine (Br₂), Ethyl Acetate (EtOAc) | This compound | 70-80 |
Detailed Experimental Protocols
Materials and Equipment:
-
6-Bromo-3-nitropicolinonitrile
-
p-methoxybenzylthiol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Bromine (Br₂)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating and cooling capabilities
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization system (UV lamp)
-
Silica gel for column chromatography
Step 1: Synthesis of 6-Bromo-3-((4-methoxybenzyl)thio)picolinonitrile
This procedure is adapted from the synthesis of similar substituted picolinonitriles.
-
To a solution of 6-bromo-3-nitropicolinonitrile (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Cool the reaction mixture to -45 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add a solution of p-methoxybenzylthiol (1.1 eq.) in anhydrous DMF to the cooled reaction mixture under an inert atmosphere. The low temperature is crucial for the selective substitution of the nitro group.
-
Stir the reaction mixture at -45 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 6-bromo-3-((4-methoxybenzyl)thio)picolinonitrile.
Step 2: Synthesis of this compound
This step involves the oxidative cyclization of the intermediate synthesized in Step 1.
-
Dissolve the 6-bromo-3-((4-methoxybenzyl)thio)picolinonitrile (1.0 eq.) from Step 1 in ethyl acetate (EtOAc).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (Br₂, 2.0 eq.) in ethyl acetate to the reaction mixture. The reaction at 0 °C helps to avoid potential halogen exchange side reactions.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Anhydrous solvents and reagents are sensitive to moisture; handle under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The provided protocol offers a detailed and plausible synthetic route for this compound, a compound of significant interest in medicinal chemistry. This application note serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The modularity of the isothiazolo[4,3-b]pyridine scaffold allows for extensive derivatization, paving the way for the exploration of new chemical space in the quest for potent and selective therapeutic agents.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromoisothiazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isothiazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, most notably as a core component of potent and selective inhibitors of Cyclin G-associated Kinase (GAK).[1][2][3] GAK has emerged as a promising host-based target for the development of broad-spectrum antiviral agents, with inhibitors showing activity against a range of viruses including dengue, Ebola, and chikungunya.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic strategy for the derivatization of this scaffold, allowing for the introduction of diverse aryl and heteroaryl substituents at key positions to modulate biological activity and pharmacokinetic properties.
3-Bromoisothiazolo[4,3-b]pyridine is a key building block in the synthesis of these potential therapeutics. The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, providing a versatile handle for the construction of carbon-carbon bonds. This document provides detailed application notes and representative protocols for the Suzuki coupling of this compound with various arylboronic acids.
Data Presentation: Representative Suzuki Coupling Reactions
While specific quantitative data for a wide range of Suzuki couplings with this compound is not extensively documented in publicly available literature, the following table summarizes typical reaction conditions and yields for analogous couplings on related heterocyclic systems, including substituted bromopyridines and other isothiazolopyridine isomers. This data serves as a valuable guide for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | (3,4-Dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | THF/H₂O (4:1) | 100 | 12 | 72 | 3,5-Dichloropicolinonitrile |
| 2 | (4-Amino-3-methoxyphenyl)boronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 51-87 | 5-Bromo-3-(substituted)isothiazolo[4,3-b]pyridines |
| 3 | Phenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 4 | ~85 | General Halo-Aromatic Rings |
| 4 | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | THF/H₂O (4:1) | 100 | 12 | 85 | 3,6-Dibromoisothiazolo[4,5-b]pyridine |
| 5 | (2-Methoxyphenyl)boronic acid | XPhos Pd G3 (2) / XPhos (4) | K₃PO₄ (3) | Toluene/H₂O (2:1) | 110 | 18 | 67-89 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of this compound. These protocols are based on established procedures for similar electron-deficient N-heterocyclic substrates and should be considered a starting point for optimization.
Protocol 1: Standard Suzuki-Miyaura Coupling with Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 215 mg, 1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of inert gas.
-
Add a degassed solvent mixture of 1,4-Dioxane (or THF) and water (typically a 4:1 ratio, 5 mL total).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3-aryl-isothiazolo[4,3-b]pyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol offers a significant reduction in reaction time and can be advantageous for high-throughput synthesis and library generation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add this compound (e.g., 108 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), and sodium carbonate (106 mg, 1.0 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (20 mg, 0.025 mmol).
-
Add a degassed solvent mixture of DMF (or 1,4-Dioxane) and water (typically a 4:1 ratio, 3 mL total).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at a constant temperature (e.g., 120-150 °C) for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1 (steps 8-12).
Visualizations
The following diagrams illustrate the general Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling.
References
Application Notes and Protocols: Synthesis of 3-Bromoisothiazolo[4,3-b]pyridine via Sandmeyer Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoisothiazolo[4,3-b]pyridine is a key heterocyclic building block in medicinal chemistry.[1] Its scaffold is central to the development of potent and selective inhibitors of Cyclin G-associated Kinase (GAK), a host kinase implicated in the lifecycle of multiple viruses.[1] Inhibition of GAK presents a promising avenue for the development of broad-spectrum antiviral therapeutics.[1] The Sandmeyer reaction provides a classical and effective method for the introduction of a bromine atom onto the isothiazolo[4,3-b]pyridine core, starting from the corresponding amine precursor, 3-amino-isothiazolo[4,3-b]pyridine. This document provides a detailed protocol for this synthesis, along with relevant data and visualizations.
Reaction Principle
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group with a variety of substituents, including halogens.[2] The reaction proceeds in two main steps:
-
Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Substitution: The diazonium salt is then treated with a copper(I) halide (in this case, copper(I) bromide) to facilitate the replacement of the diazonium group with a bromide atom, with the evolution of nitrogen gas.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Aminoisothiazolo[4,3-b]pyridine | Isothiazolo[4,3-b]pyridin-3-amine | 42242-06-8 | C₆H₅N₃S | 151.19 |
| This compound | This compound | 42242-14-8 | C₆H₃BrN₂S | 215.07 |
Table 2: Proposed Reaction Conditions and Expected Outcome
| Parameter | Value |
| Starting Material | 3-Aminoisothiazolo[4,3-b]pyridine |
| Reagents | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr) |
| Solvent | Water, Acetonitrile |
| Reaction Temperature | Diazotization: 0-5 °C; Bromination: 60-70 °C |
| Reaction Time | Diazotization: 30 min; Bromination: 1-2 hours |
| Expected Yield | 60-80% (Estimated based on similar reactions) |
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 7.0-9.0 ppm (multiple signals corresponding to the aromatic protons on the pyridine and isothiazole rings). |
| ¹³C NMR (CDCl₃) | Signals corresponding to the carbon atoms of the fused ring system. The carbon bearing the bromine atom is expected to be in the range of 110-130 ppm. |
| Mass Spec. (EI) | M⁺ peaks at m/z 214 and 216 in an approximate 1:1 ratio, characteristic of the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |
| IR (KBr) | Peaks in the regions of 3100-3000 cm⁻¹ (aromatic C-H stretch), 1600-1450 cm⁻¹ (C=C and C=N stretching of the aromatic rings), and 700-500 cm⁻¹ (C-Br stretch). |
Experimental Protocols
Synthesis of the Starting Material: 3-Aminoisothiazolo[4,3-b]pyridine
Sandmeyer Reaction: Synthesis of this compound
Disclaimer: This protocol is a proposed method based on general Sandmeyer reaction procedures for heterocyclic amines. Researchers should perform small-scale trials to optimize conditions.
Materials:
-
3-Aminoisothiazolo[4,3-b]pyridine
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48% aqueous solution)
-
Copper(I) Bromide (CuBr)
-
Acetonitrile
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-amino-isothiazolo[4,3-b]pyridine (1.0 eq.) in a mixture of hydrobromic acid (48%, 3.0-4.0 eq.) and water.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1-1.2 eq.) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2-1.5 eq.) in acetonitrile or hydrobromic acid.
-
Gently warm the CuBr solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady evolution of gas and keep the reaction temperature in the desired range.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Logical Relationships
Caption: Interdependencies of key reaction parameters and their impact on the outcome.
References
Application Notes and Protocols: 3-Bromoisothiazolo[4,3-b]pyridine as a Scaffold for GAK Inhibition in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in cellular homeostasis. It is a key regulator of clathrin-mediated membrane trafficking, functioning in the uncoating of clathrin-coated vesicles.[1][2] GAK is also involved in the regulation of mitosis, specifically in centrosome integrity and chromosome congression.[3] Its diverse functions link it to various pathological conditions, including viral infections, cancer, and Parkinson's disease, making it an attractive target for therapeutic intervention.[3][4]
The isothiazolo[4,3-b]pyridine scaffold has emerged as a promising chemotype for the development of potent and selective GAK inhibitors.[5][6][7] 3-Bromoisothiazolo[4,3-b]pyridine serves as a versatile chemical intermediate for the synthesis of a library of derivatives, allowing for extensive structure-activity relationship (SAR) studies to optimize GAK inhibition.[5][8] These application notes provide an overview of the use of this compound-derived compounds as GAK inhibitors in vitro, including protocols for assessing their inhibitory activity and data on representative compounds.
GAK Signaling Pathways
GAK's primary role is in the regulation of intracellular vesicle trafficking. It facilitates the uncoating of clathrin-coated vesicles by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex.[8] This action is essential for the recycling of receptors and other cargo from the cell surface and the trans-Golgi network.
Caption: GAK's role in clathrin-mediated endocytosis.
Furthermore, GAK is implicated in mitotic progression, where it ensures proper spindle formation and chromosome alignment.[3] Its inhibition can lead to mitotic arrest and apoptosis in cancer cells, highlighting its potential as an oncology target.[9]
Caption: GAK's involvement in mitotic progression.
Quantitative Data of Isothiazolo[4,3-b]pyridine-based GAK Inhibitors
The following table summarizes the in vitro inhibitory activity of a selection of isothiazolo[4,3-b]pyridine derivatives. This compound serves as a precursor for these compounds, and the data illustrates the impact of substitutions at various positions on GAK binding affinity.
| Compound ID | R1 (Position 3) | R2 (Position 6) | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| 1 | Morpholine | 3,4-Dimethoxyphenyl | KINOMEscan | - | 8.3 | [5] |
| 2 | 4-Hydroxypiperidine | 3,4-Dimethoxyphenyl | KINOMEscan | - | 8.9 | [5] |
| 3 | Morpholine | 3,4-Dimethoxyphenyl | LanthaScreen | 24 | - | [10] |
| 4 | Morpholine | 3-Thienyl | KINOMEscan | - | - | [5] |
| 5j | Phenylacetamido | 3,4-Dimethoxyphenyl | KINOMEscan | - | 600 | [5] |
| 8i | Ethoxy | 3-Thienyl | KINOMEscan | - | 220 | [5] |
| 8j | Isopropoxy | 3-Thienyl | KINOMEscan | - | 110 | [5] |
| 12a | Piperidine | 3,4,5-Trimethoxyphenyl | KINOMEscan | - | 160-1600 | [6] |
| 12k | Morpholine | 3,4,5-Trimethoxyphenyl | KINOMEscan | - | <100 | [6] |
| SGC-GAK-1 | Not specified | Not specified | NanoBRET | 48 | - | [11] |
Experimental Protocols
Preparation of Isothiazolo[4,3-b]pyridine Derivatives for In Vitro Assays
-
Compound Synthesis: Synthesize isothiazolo[4,3-b]pyridine derivatives from this compound using established organic chemistry methods, such as Suzuki coupling and nucleophilic substitution reactions.[5][8]
-
Solubilization: For in vitro assays, prepare a stock solution of the test compound, typically at a concentration of 10 mM, in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations for testing. Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects enzyme activity (typically ≤1%).
In Vitro GAK Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay Adaptation)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, and is suitable for determining the IC50 values of inhibitors against GAK.[12]
Materials:
-
Recombinant human GAK enzyme
-
GAK substrate (e.g., a generic kinase substrate like myelin basic protein or a specific GAK substrate if available)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Isothiazolo[4,3-b]pyridine inhibitor (prepared as described above)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Enzyme and Substrate Preparation: Dilute the GAK enzyme and substrate to their final desired concentrations in kinase buffer. The optimal concentrations should be determined empirically.
-
Inhibitor Addition: To the wells of a 384-well plate, add 1 µL of the serially diluted isothiazolo[4,3-b]pyridine inhibitor or DMSO as a vehicle control.
-
Enzyme Addition: Add 2 µL of the diluted GAK enzyme to each well.
-
Initiation of Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for GAK.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the GAK kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro GAK kinase inhibition assay.
Conclusion
This compound is a valuable starting material for the synthesis of potent and selective GAK inhibitors. The isothiazolo[4,3-b]pyridine scaffold allows for extensive chemical modification, enabling the fine-tuning of inhibitory activity. The provided protocols and data serve as a guide for researchers in the fields of medicinal chemistry and chemical biology to explore the therapeutic potential of GAK inhibition. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising in vitro findings into novel therapeutics.
References
- 1. GAK (protein) - Wikipedia [en.wikipedia.org]
- 2. Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase | Life Science Alliance [life-science-alliance.org]
- 3. GAK cyclin G associated kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 11. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase [mdpi.com]
- 12. promega.com [promega.com]
Application Notes and Protocols: Antiviral Assays for 3-Bromoisothiazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazolo[4,3-b]pyridines are a class of heterocyclic compounds with a structural resemblance to nucleosides, making them candidates for investigation as antiviral agents. Their potential to interfere with viral replication machinery warrants a systematic evaluation of their efficacy and safety profile. This document outlines a comprehensive experimental framework for assessing the antiviral activity of a specific compound in this class, 3-Bromoisothiazolo[4,3-b]pyridine.
The following protocols provide a step-by-step guide for determining the compound's cytotoxicity, its efficacy in inhibiting viral replication, and for calculating its selectivity index. These assays are fundamental in the preclinical stage of antiviral drug discovery.
Experimental Workflow Overview
The initial assessment of an experimental compound like this compound follows a structured workflow. This process begins with determining the compound's toxicity to the host cells to identify a safe therapeutic window. Subsequently, its ability to inhibit viral replication is quantified. The relationship between efficacy and toxicity is then established by calculating the selectivity index (SI), a critical parameter for a potential antiviral drug.
Figure 1: General experimental workflow for antiviral screening.
Key Parameters and Their Relationship
The evaluation of any potential antiviral compound hinges on three key parameters: the 50% cytotoxic concentration (CC50), the 50% inhibitory concentration (IC50), and the selectivity index (SI). CC50 measures the compound's toxicity to host cells, while IC50 measures its effectiveness against the virus. The SI, derived from the ratio of these two values, provides a measure of the compound's therapeutic window. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those at which it is toxic to the host cells.
Figure 2: Relationship between key antiviral testing parameters.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).
Materials:
-
This compound
-
Host cell line (e.g., Vero, A549, MDCK)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., 1 µM).
-
Cell Treatment: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay (PRA)
Objective: To determine the concentration of this compound required to inhibit the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound at non-toxic concentrations (determined from the cytotoxicity assay)
-
Serum-free medium
-
Overlay medium (e.g., 2X MEM containing 1.2% Avicel or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Grow host cells to 95-100% confluency in multi-well plates.
-
Virus Adsorption: Wash the cell monolayers with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare various non-toxic concentrations of this compound in the overlay medium.
-
Overlay Application: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the compound-containing overlay medium to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Remove the overlay medium and fix the cells with 4% paraformaldehyde. Stain the cells with crystal violet solution for 15-30 minutes. Wash the plates with water and allow them to dry.
-
Data Acquisition: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression.
Data Presentation
The quantitative results from the cytotoxicity and antiviral assays should be summarized for clear interpretation and comparison.
| Parameter | Description | Value (µM) |
| CC50 | 50% Cytotoxic Concentration | e.g., >100 |
| IC50 | 50% Inhibitory Concentration | e.g., 5.2 |
| SI | Selectivity Index (CC50/IC50) | e.g., >19.2 |
| Table 1: Summary of Antiviral Activity and Cytotoxicity Data for this compound. |
Potential Mechanism of Action & Signaling Pathways
While the exact mechanism of this compound is yet to be determined, its structural properties suggest it might interfere with viral nucleic acid synthesis. A common target for such compounds is the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase, essential enzymes for the replication of many viruses. Inhibition of this enzyme would halt the propagation of the viral genome, thus preventing the production of new virions. Further mechanistic studies, such as time-of-addition assays, would be required to confirm the specific stage of the viral life cycle that is inhibited.
Figure 3: Hypothetical inhibition of viral replication by this compound.
Application Notes and Protocols for the Purification of 3-Bromoisothiazolo[4,3-b]pyridine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 3-Bromoisothiazolo[4,3-b]pyridine using column chromatography. The methodologies described herein are based on established practices for the purification of related heterocyclic compounds and are intended to serve as a robust starting point for researchers.
Introduction
This compound is a key chemical intermediate in medicinal chemistry, particularly in the synthesis of potent and selective inhibitors of Cyclin G-associated Kinase (GAK).[1] GAK is a host kinase that has been identified as a crucial regulator for the lifecycle of multiple viruses, making its inhibition a promising broad-spectrum antiviral strategy.[1] The bromine atom at the 3-position of the isothiazolo[4,3-b]pyridine scaffold makes it a versatile building block for creating more complex molecules through reactions like metal-catalyzed cross-coupling and nucleophilic aromatic substitution.[1]
Given its significance, obtaining high-purity this compound is critical for the success of subsequent synthetic steps and for ensuring the reliability of biological data. Column chromatography is a standard and widely effective technique for the purification of such organic compounds.[1] This document outlines the necessary steps and conditions for achieving high purity.
Physicochemical Properties and Chromatographic Behavior
Understanding the properties of this compound is essential for developing an effective purification strategy.
| Property | Value/Description | Significance for Chromatography |
| Molecular Weight | 215.07 g/mol | Relevant for characterization (e.g., mass spectrometry) post-purification. |
| Polarity | The presence of the pyridine nitrogen and the isothiazole ring imparts polarity. The bromine atom is an electron-withdrawing group. The overall polarity will determine its interaction with the stationary and mobile phases. | A moderately polar compound, suitable for normal-phase chromatography on silica gel. Elution will require a mobile phase of intermediate polarity. |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Important for choosing a solvent for sample loading and for conducting the chromatography. |
| Stability | Pyridine-containing compounds can sometimes be sensitive to highly acidic conditions. While generally stable, prolonged exposure to the acidic surface of silica gel could potentially be a concern for some derivatives.[2][3] | Using a neutralized silica gel or adding a basic modifier like triethylamine to the eluent can mitigate potential degradation or peak tailing.[3] |
Column Chromatography Protocol
This protocol provides a general method for the purification of this compound. Optimization may be required based on the specific impurities present in the crude reaction mixture.
Materials and Equipment
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc) (HPLC grade)
-
Optional Modifier: Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm) for visualization
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, pipettes)
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
TLC Analysis:
-
Before setting up the column, determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system should give the desired product a Retention Factor (Rf) of approximately 0.2-0.4.
-
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in hexanes).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[4]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.[4]
-
Wash the column with the initial mobile phase until the silica bed is stable.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3] This technique is particularly useful if the compound is not very soluble in the mobile phase.[3]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully load it onto the column using a pipette.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, collecting fractions in test tubes.
-
A gradient elution is often effective. Start with a low polarity mobile phase (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 20%, 30% EtOAc) to elute the compounds. For related compounds, gradients from PE/EtOAc (7:3) to 100% EtOAc have been used.[5]
-
Note on Modifier: Due to the basic pyridine nitrogen, peak tailing may occur. If this is observed on TLC or during the column run, add 0.1-1% triethylamine to the mobile phase to improve separation.[3]
-
-
Monitoring and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the desired product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation
While specific quantitative data for this compound is not extensively published, the following table summarizes typical conditions used for structurally similar isothiazolopyridine derivatives found in the literature. These serve as excellent starting points for optimization.
| Parameter | Recommended Starting Conditions & Ranges | Source(s) |
| Stationary Phase | Silica Gel | [1][5][6] |
| Alternative Stationary Phase | Alumina, Reverse-Phase (if compound is unstable on silica) | [2] |
| Mobile Phase System | n-Hexane / Ethyl Acetate (or Petroleum Ether / Ethyl Acetate) | [1][5][6] |
| Mobile Phase Composition | Starting with low polarity (e.g., 9:1 or 85:15 Hex/EtOAc) and increasing polarity. Ratios of 8:2, 7:3, and 2:8 have been reported for related compounds. | [5][6] |
| Basic Modifier | 0.1 - 1% Triethylamine (if peak tailing is observed) | [3] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Source(s) |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC with different solvent systems to achieve better separation between the product and impurities. | [2][3] |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the eluent. | [3] |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). | - |
| Compound instability | Product is sensitive to the acidic nature of silica gel. | Consider using a different stationary phase like neutral alumina or performing the purification quickly at a lower temperature. | [2] |
Role in GAK Inhibitor Synthesis
This compound serves as a critical scaffold for the development of GAK inhibitors. The bromine atom is a key functional handle for introducing diverse chemical moieties via cross-coupling reactions.
References
- 1. This compound|CAS 42242-14-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
Application Notes and Protocols for the Characterization of 3-Bromoisothiazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of 3-Bromoisothiazolo[4,3-b]pyridine. This heterocyclic compound is a key intermediate in the synthesis of potent and selective inhibitors of Cyclin G-associated Kinase (GAK), a host kinase that represents a promising target for broad-spectrum antiviral therapies.[1] The methodologies described herein are based on established analytical techniques for analogous heterocyclic compounds and serve as a robust framework for researchers in medicinal chemistry and drug development.
Overview of Analytical Techniques
The comprehensive characterization of this compound (CAS: 42242-14-8, Molecular Formula: C₆H₃BrN₂S, Molecular Weight: 215.07 g/mol ) involves a suite of analytical methods to confirm its identity, structure, and purity.[1][2] The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to study fragmentation patterns for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantitative analysis.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Experimental Protocols
The following sections provide detailed protocols for the key analytical experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024-4096 (adjust for optimal signal-to-noise).
-
Spectral Width: -10 to 200 ppm.
-
Temperature: 298 K.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts (δ) in parts per million (ppm).
-
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular formula of the compound.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
-
Instrumentation (ESI-Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).
-
Infusion Rate: 5 µL/min.
-
Ionization Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Acquisition Range: m/z 50-500.
-
Lock Mass: Use a suitable reference compound (e.g., Leucine Enkephalin) for internal calibration to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺.
-
Determine the exact mass and compare it with the calculated theoretical mass. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound.
Protocol:
-
Sample and Mobile Phase Preparation:
-
Sample: Prepare a stock solution of this compound at 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v). Dilute to a working concentration of approximately 0.1 mg/mL.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Filter all mobile phases through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peak area of the chromatogram.
-
Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.
-
Data Presentation
The following tables summarize the expected quantitative data for this compound.
Table 1: Expected ¹H and ¹³C NMR Spectral Data
| Assignment | Expected ¹H Chemical Shift (δ, ppm) in CDCl₃ | Expected ¹³C Chemical Shift (δ, ppm) in CDCl₃ |
| H-5 | 8.5 - 8.7 (dd) | 145 - 150 |
| H-6 | 7.2 - 7.4 (dd) | 120 - 125 |
| H-7 | 8.0 - 8.2 (dd) | 130 - 135 |
| C-3 | - | 135 - 140 |
| C-3a | - | 150 - 155 |
| C-7a | - | 160 - 165 |
Note: Predicted chemical shifts are based on the analysis of similar pyridine and isothiazole ring systems. Actual values must be confirmed experimentally.
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₃BrN₂S |
| Calculated Exact Mass [M+H]⁺ (for ⁷⁹Br) | 213.9355 |
| Calculated Exact Mass [M+H]⁺ (for ⁸¹Br) | 215.9335 |
| Observed [M+H]⁺ | To be determined experimentally (expecting values within 5 ppm of calculated mass) |
Table 3: HPLC Purity Analysis
| Parameter | Expected Value |
| Retention Time | To be determined (dependent on the specific system and conditions) |
| Purity | > 95% (for research grade material) |
Visualizations
Biological Context: GAK Signaling Pathway
This compound serves as a building block for inhibitors of Cyclin G-associated Kinase (GAK). GAK is a crucial regulator of clathrin-mediated endocytosis, a key pathway for the entry of many viruses into host cells.[3][4][5] Inhibiting GAK disrupts this process, providing a broad-spectrum antiviral strategy.
Experimental Workflow
The following diagram illustrates the logical workflow for the analytical characterization of a newly synthesized batch of this compound.
References
- 1. Multiple roles for cyclin G-associated kinase in clathrin-mediated sorting events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GAK (protein) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. AP-2-associated protein kinase 1 and cyclin G-associated kinase regulate hepatitis C virus entry and are potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Development of 3-Bromoisothiazolo[4,3-b]pyridine Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of analogs of 3-Bromoisothiazolo[4,3-b]pyridine. The primary focus is on generating derivatives for Structure-Activity Relationship (SAR) studies targeting Cyclin G-associated Kinase (GAK), a promising target for broad-spectrum antiviral therapies.
Introduction
The isothiazolo[4,3-b]pyridine scaffold is a key pharmacophore for the development of potent and selective inhibitors of GAK.[1][2] GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a pathway hijacked by numerous viruses for cellular entry and egress.[3] Inhibition of GAK has been shown to have antiviral activity against a range of viruses, including Dengue, Ebola, and Hepatitis C virus.[4]
This compound serves as a versatile starting material for the synthesis of a library of analogs. The bromine atom at the 3-position is amenable to various chemical modifications, allowing for the exploration of the chemical space around this position to optimize potency and other pharmacological properties. SAR studies have revealed that a variety of substituents at the 3-position are well-tolerated, and the nature of this substituent can significantly impact GAK affinity.[1][5]
Structure-Activity Relationship (SAR) Data
The following tables summarize the GAK inhibitory activity of a series of 3-substituted isothiazolo[4,3-b]pyridine analogs. This data is crucial for understanding the SAR and guiding the design of new, more potent inhibitors.
Table 1: GAK Affinity of 3-Alkoxy-isothiazolo[4,3-b]pyridine Analogs [1]
| Compound ID | R (at position 3) | GAK Affinity (Kd, µM) |
| 8a | Methoxy | > 10 |
| 8b | Isopropoxy | 0.085 |
| 8c | 2-Methoxybutyl | 0.074 |
Table 2: GAK Affinity of 3-Amide-isothiazolo[4,3-b]pyridine Analogs [1]
| Compound ID | R (at position 3) | GAK Affinity (Kd, µM) |
| 7a | Acetamido | 0.23 |
| 7b | 2,2-Dimethylpropanamido | 0.17 |
| 7c | Cyclopropanecarboxamido | 0.15 |
| 7d | 3-Methylbutanamido | 0.14 |
| 7e | N-propylacetamido | 0.35 |
Table 3: GAK Affinity of 3,5- and 3,6-Disubstituted Isothiazolo[4,3-b]pyridine Analogs [3][5]
| Compound ID | Substitution Pattern | GAK Affinity (IC50, nM) |
| 1 | 3-Morpholino, 6-(substituted phenyl) | 51 |
| 2 | 3-(substituted morpholino), 6-(substituted phenyl) | 14 |
| 3 | 3-Morpholino, 5-(substituted phenyl) | 24 |
| 8 | 3-Morpholino, 6-(3,4-dimethoxyphenyl) | 8.3 (Kd, nM) |
| 10 | 3-Morpholino, 5-(3,4-dimethoxyphenyl) | 8.9 (Kd, nM) |
| 12 | 3-Morpholino, 7-(3,4-dimethoxyphenyl) | Inactive |
Experimental Protocols
General Synthetic Workflow
The general strategy for the synthesis of 3-substituted isothiazolo[4,3-b]pyridine analogs from this compound is depicted below. This typically involves a nucleophilic aromatic substitution reaction.
Caption: General workflow for the synthesis of 3-substituted analogs.
Protocol 1: Synthesis of 3-Amino-isothiazolo[4,3-b]pyridine Analogs
This protocol describes the general procedure for the nucleophilic aromatic substitution of this compound with an amine.
Materials:
-
This compound
-
Desired amine (e.g., morpholine, piperidine, etc.; 3-5 equivalents)
-
Solvent (e.g., Ethanol, DMF, or neat)
-
Optional base (e.g., K2CO3, DIPEA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add the desired amine (3-5 equivalents).
-
If necessary, add a suitable solvent and a base. For many reactions, using the amine as the solvent (neat) is also effective.
-
Attach a reflux condenser and heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., reflux in ethanol or 100 °C in DMF) for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 3-amino-isothiazolo[4,3-b]pyridine analog.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of 3-Alkoxy-isothiazolo[4,3-b]pyridine Analogs
This protocol outlines the synthesis of 3-alkoxy derivatives via a Williamson ether synthesis-type reaction.
Materials:
-
This compound
-
Desired alcohol (e.g., isopropanol, 2-methoxyethanol, etc.)
-
Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil; 1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
Add the desired alcohol to the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 equivalents) portion-wise to the alcohol solution. Allow the mixture to stir at 0 °C until hydrogen gas evolution ceases, indicating the formation of the alkoxide.
-
In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of the starting material to the freshly prepared alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring by TLC. Gentle heating may be required for less reactive alcohols.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-alkoxy-isothiazolo[4,3-b]pyridine analog.
-
Characterize the purified product by NMR and Mass Spectrometry.
Protocol 3: GAK Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general method for assessing the GAK inhibitory activity of the synthesized analogs using a competitive binding assay format.
Materials:
-
Synthesized isothiazolo[4,3-b]pyridine analogs (test compounds)
-
GAK kinase (recombinant)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled broad-spectrum kinase tracer
-
Assay buffer
-
384-well microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compounds at various concentrations. Include a positive control (a known GAK inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the GAK kinase and the Eu-anti-tag antibody mixture to each well.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for the europium donor and ~665 nm for the Alexa Fluor™ 647 acceptor).
-
The TR-FRET signal is inversely proportional to the binding of the test compound to GAK. A lower signal indicates a higher affinity of the compound for the kinase.
-
Calculate the IC50 values for each compound by plotting the TR-FRET signal against the compound concentration and fitting the data to a dose-response curve.
GAK Signaling Pathway and Mechanism of Inhibition
The synthesized isothiazolo[4,3-b]pyridine analogs act by competitively binding to the ATP-binding site of GAK, thereby inhibiting its kinase activity. This prevents the phosphorylation of its downstream substrates, such as the µ-subunit of the AP1 and AP2 adaptor proteins, which are critical for clathrin-mediated trafficking.
Caption: Simplified GAK signaling and inhibition mechanism.
References
- 1. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
Application Notes and Protocols: In Situ Generation of Reagents for 3-Bromoisothiazolo[4,3-b]pyridine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromoisothiazolo[4,3-b]pyridine is a key heterocyclic intermediate used in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors.[1] Its synthesis often involves hazardous reagents like molecular bromine, which poses significant challenges related to transportation, storage, and handling. The in situ generation of brominating agents offers a safer, more sustainable, and highly efficient alternative to traditional methods. By producing the reactive species directly within the reaction mixture, these protocols minimize exposure risks and can improve reaction control and selectivity.[2][3]
This document provides detailed protocols for the synthesis of this compound, focusing on the in situ generation of bromine for the key oxidative cyclization step.
Core Synthetic Pathway: The synthesis commences with the commercially available 2-aminonicotinamide, which is converted to its corresponding thioamide precursor, 2-thionicotinamide. The pivotal step is the oxidative cyclization of this precursor using an electrophilic bromine species generated in situ. This reaction proceeds through the formation of a sulfur-nitrogen bond, followed by intramolecular cyclization and bromination to yield the target compound.
Figure 1: Proposed synthetic pathway for this compound.
Data Presentation
The following table summarizes various methods for the in situ generation of electrophilic bromine for the oxidative cyclization step. These approaches avoid the direct use of hazardous liquid bromine.
Table 1: Comparison of In Situ Bromination Methods for Oxidative Cyclization
| Method | Bromide Source | Oxidant | Typical Conditions | Representative Yield (%) | Reference |
| Peroxide Oxidation | HBr or NaBr | H₂O₂ (30%) | Acetic Acid or Ethanol, 0 °C to Room Temp. | 75-85 | [4] |
| Bromide-Bromate Couple | NaBr | NaBrO₃ | Aqueous Acidic Medium (e.g., H₂SO₄), Room Temp. | 70-80 | |
| Hypochlorite Oxidation | KBr or HBr | NaOCl (Bleach) | Biphasic system or suitable solvent, Room Temp. | 78-99 (general) | [2] |
| N-Bromosuccinimide (NBS) | NBS | - (Initiator often used) | CCl₄ or CH₃CN, Radical or Photochemical Initiator | Variable |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the precursor and the final product using an in situ reagent generation strategy.
Protocol 1: Synthesis of 2-Thionicotinamide (Precursor)
This protocol describes the conversion of an amide to a thioamide using Lawesson's reagent.
Materials:
-
2-Aminonicotinamide
-
Lawesson's Reagent [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-aminonicotinamide (1.0 eq.) and Lawesson's Reagent (0.5 eq.).
-
Add anhydrous toluene to the flask to create a suspension (approx. 0.2 M concentration).
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-thionicotinamide as a solid.
Protocol 2: In Situ Oxidative Cyclization for this compound
This protocol utilizes the in situ generation of bromine from hydrogen peroxide and hydrobromic acid for the final cyclization and bromination step.
Materials:
-
2-Thionicotinamide (from Protocol 1)
-
Glacial Acetic Acid
-
Hydrobromic Acid (HBr, 48% aqueous solution)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Sodium Thiosulfate (Na₂S₂O₃), saturated solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-thionicotinamide (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add hydrobromic acid (2.2 eq.) to the stirred solution.
-
Add hydrogen peroxide (2.5 eq.) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding saturated sodium thiosulfate solution to neutralize any unreacted bromine.
-
Neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the in situ oxidative cyclization protocol.
Figure 2: Workflow for the in situ oxidative cyclization of 2-thionicotinamide.
Safety and Troubleshooting
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. The in situ generation of bromine still produces a hazardous substance; avoid inhalation. The quenching and neutralization steps are exothermic and may cause effervescence; perform additions slowly.
-
Troubleshooting: Low yields in the cyclization step may result from suboptimal temperatures or reagent stoichiometry. Ensure slow, controlled addition of the oxidant to prevent over-heating. Side reactions such as over-bromination on the pyridine ring can occur; using the specified stoichiometry is critical to minimize these byproducts.[5] If purification is difficult, consider alternative chromatography systems or recrystallization.
References
safety and handling procedures for 3-Bromoisothiazolo[4,3-b]pyridine in the lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoisothiazolo[4,3-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of various bioactive molecules, most notably as a scaffold for the development of potent inhibitors of Cyclin G-associated Kinase (GAK), a host kinase involved in viral infections.[1] The reactivity of the bromine atom at the 3-position allows for diverse functionalization through cross-coupling and nucleophilic substitution reactions, making it a versatile tool for the generation of compound libraries for screening and lead optimization.[1]
Given its reactive nature and limited publicly available safety data, stringent adherence to safety and handling protocols is paramount to ensure the well-being of laboratory personnel. This document provides a comprehensive guide to the safe handling, use, and disposal of this compound in a laboratory setting, based on data from structurally similar compounds and general best practices for handling brominated heterocyclic compounds.
Physical and Chemical Properties
While specific experimental data for this compound is not widely available, the following table summarizes its basic properties and those of a closely related isomer.
| Property | This compound | 3-Bromoisothiazolo[5,4-b]pyridine |
| CAS Number | 42242-14-8[1] | 540492-90-8[2] |
| Molecular Formula | C₆H₃BrN₂S[1] | C₆H₃BrN₂S[2] |
| Molecular Weight | 215.07 g/mol [1] | 215.07 g/mol [2] |
| Appearance | Not specified (likely a solid) | Not specified (likely a solid) |
Hazard Identification and GHS Classification (Predicted)
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | 2 |
| Warning | H315: Causes skin irritation[2] |
| Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |
| Warning | H335: May cause respiratory irritation[2] |
| Acute Toxicity, Oral (Predicted) | 4 |
| Warning | H302: Harmful if swallowed[3] |
Precautionary Statements Summary: [2][3]
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor/physician if you feel unwell. If skin or eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols: Safe Handling and Use
General Handling Precautions
-
Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.[4] The work area should be kept clean and free of clutter.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[4]
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended.[4] Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, consider using a chemical-resistant apron.
-
-
Hygiene: Avoid inhalation of dust or fumes.[2] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Weighing and Dispensing Protocol
-
Ensure the analytical balance is inside a chemical fume hood or a balance enclosure with appropriate ventilation.
-
Don appropriate PPE as outlined in section 4.1.
-
Carefully open the container with the compound.
-
Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel.
-
Minimize the generation of dust.
-
Close the container tightly immediately after dispensing.
-
Clean any spills on the balance or surrounding area immediately using appropriate procedures (see section 6.0).
-
Decontaminate the spatula and weighing vessel after use.
Reaction Setup and Execution Protocol
-
Set up the reaction apparatus within a certified chemical fume hood.
-
Ensure all glassware is clean, dry, and free of any contaminants.
-
Add solvents and other reagents to the reaction vessel before adding this compound.
-
If the reaction is to be heated, use a well-controlled heating mantle and a temperature probe.
-
During the reaction, monitor for any unexpected changes in color, temperature, or pressure.
-
Upon completion of the reaction, allow the mixture to cool to room temperature before proceeding with workup.
-
Quench any reactive reagents carefully and in a controlled manner.
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] The storage area should be secure and accessible only to authorized personnel.
-
Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a final rinse with water.
-
Reporting: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.
Visualized Workflows
Caption: Risk Assessment Workflow.
Caption: Emergency Spill Response.
References
- 1. This compound|CAS 42242-14-8 [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. 3,6-Dibromo-(1,2)thiazolo(4,3-b)pyridine | C6H2Br2N2S | CID 117780080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. aksci.com [aksci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromoisothiazolo[4,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromoisothiazolo[4,3-b]pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the isothiazolo[4,3-b]pyridine core?
A1: A prevalent and effective method for synthesizing the isothiazolo[4,3-b]pyridine scaffold is through the oxidative cyclization of a substituted picolinonitrile intermediate.[1][2] Another strategy involves starting from commercially available materials like 2,4-dichloro-3-nitropyridine, which allows for sequential functionalization.[3][4]
Q2: What makes this compound a valuable intermediate in drug discovery?
A2: this compound serves as a versatile chemical building block. The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in metal-catalyzed cross-coupling reactions. This reactivity is crucial for synthesizing a diverse range of derivatives, particularly potent and selective inhibitors of Cyclin G-associated Kinase (GAK), which is a promising target for broad-spectrum antiviral therapies.[5]
Q3: What are the key considerations for introducing nitrogen nucleophiles to the 3-position?
A3: The displacement of the 3-bromo substituent with nitrogen-based nucleophiles, such as amines, morpholines, and piperazines, is a common strategy. These reactions typically require heating the 3-bromo precursor with an excess of the desired amine, occasionally in the presence of a base.[5] The choice of solvent and temperature can significantly impact the reaction rate and yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Oxidative Cyclization Step | Suboptimal Reaction Temperature: Incorrect temperature can lead to side reactions or incomplete conversion. For some oxidative cyclizations, performing the reaction at 0 °C can prevent halogen exchange and improve yield.[1][2] | Optimize the reaction temperature by screening a range of temperatures (e.g., -10 °C to room temperature). |
| Over-bromination: The use of excess bromine or inadequate temperature control can lead to the formation of di- and tri-brominated side products, especially with electron-rich aromatic systems.[2] | Add the bromine solution dropwise to maintain better control over the reaction. Consider using a milder brominating agent or a bromine scavenger to quench excess reagent. | |
| Degradation of Starting Material or Product: The starting picolinonitrile or the cyclized product may be unstable under the reaction conditions. | Lower the reaction temperature during reagent addition to minimize degradation.[2] Ensure a timely work-up procedure to isolate the product once the reaction is complete. | |
| Difficult Purification of the Final Product | Presence of Closely Eluting Impurities: Side products from the reaction may have similar polarity to the desired product, making chromatographic separation challenging. | Optimize the flash chromatography conditions, including the solvent system and gradient.[2] Consider a recrystallization step if the product is a solid. |
| Product Instability on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. | Use a different stationary phase for chromatography, such as neutral alumina or a reverse-phase column.[2] | |
| Incomplete Reaction in Nucleophilic Substitution | Insufficient Nucleophile Reactivity: The chosen nitrogen nucleophile may not be sufficiently reactive under the applied conditions. | Increase the reaction temperature or use a stronger base to deprotonate the nucleophile and increase its reactivity. |
| Steric Hindrance: A bulky nucleophile or substituents near the reaction site can slow down the substitution reaction. | Prolong the reaction time or increase the temperature. In some cases, a different synthetic route may be necessary. |
Experimental Protocols
Synthesis of a Key Intermediate: 3-bromo-5-chloro-isothiazolo[4,5-b]pyridine
This two-step protocol describes the synthesis of a key intermediate for further functionalization.
Step 1: Synthesis of 3-((4-methoxybenzyl)thio)-5-chloropicolinonitrile
-
Dissolve 6-chloro-3-nitropicolinonitrile (1 equivalent) in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) as a base.
-
Cool the mixture to -45 °C in a suitable bath.
-
Slowly add a solution of p-methoxybenzylthiol (1 equivalent) in DMF.
-
Stir the reaction at -45 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup by quenching the reaction with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. A reported yield for a similar reaction is around 63%.[1]
Step 2: Oxidative Cyclization to 3-bromo-5-chloro-isothiazolo[4,5-b]pyridine
-
Dissolve the 3-((4-methoxybenzyl)thio)-5-chloropicolinonitrile from the previous step in ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (Br₂) in ethyl acetate dropwise.
-
Stir the reaction at 0 °C and monitor for the formation of the product by TLC.
-
Once the reaction is complete, quench with a solution of sodium thiosulfate to remove excess bromine.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography. A reported yield for this step is 75%.[1]
Process Diagrams
Caption: Synthetic pathway for a key isothiazolo[4,3-b]pyridine intermediate.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
- 1. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 42242-14-8 [benchchem.com]
Technical Support Center: Synthesis of 3-Bromoisothiazolo[4,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromoisothiazolo[4,3-b]pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound typically involves the construction of the isothiazolo[4,3-b]pyridine core followed by bromination, or the introduction of the bromo-substituent during the cyclization process. A common strategy involves the diazotization of 3-Aminoisothiazolo[4,3-b]pyridine followed by a Sandmeyer reaction with a bromide source, such as copper(I) bromide.
Q2: What are the critical parameters to control during the synthesis to minimize side product formation?
Key parameters to control include reaction temperature, the rate of reagent addition, and the purity of starting materials and reagents. For instance, in bromination reactions, maintaining a low temperature and slow, dropwise addition of the brominating agent can help to reduce the likelihood of over-bromination.[1] In the case of a Sandmeyer reaction, careful control of the diazotization temperature (typically 0-5 °C) is crucial to prevent the premature decomposition of the diazonium salt.
Q3: What are the expected major side products in the synthesis of this compound?
-
Over-brominated products: This can include di- or tri-brominated isothiazolo[4,3-b]pyridine species, which may arise if the reaction conditions for bromination are too harsh.[1]
-
Regioisomers: Depending on the synthetic route, bromination at other positions on the heterocyclic core can lead to the formation of isomeric impurities.
-
Unreacted starting materials: Incomplete reactions can result in the presence of the starting material, such as 3-Aminoisothiazolo[4,3-b]pyridine, in the final product mixture.
-
Hydroxylated byproduct: If water is present during a Sandmeyer reaction, the diazonium salt can be converted to 3-Hydroxyisothiazolo[4,3-b]pyridine.
-
Biaryl impurities: The Sandmeyer reaction is known to proceed via a radical mechanism, which can sometimes lead to the formation of biaryl side products.[2]
Q4: What are the recommended methods for purifying the crude this compound product?
Purification of the crude product can typically be achieved through standard techniques such as:
-
Column chromatography: Silica gel is a commonly used stationary phase, with a gradient of solvents like hexane and ethyl acetate to elute the desired product and separate it from impurities.
-
Recrystallization: This method can be effective for removing minor impurities, provided a suitable solvent system can be identified.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a useful technique.[3]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Cause 1: Incomplete Diazotization
-
Symptoms: Presence of a significant amount of the starting 3-Aminoisothiazolo[4,3-b]pyridine in the crude product.
-
Suggested Solution: Ensure that the sodium nitrite is fresh and of high purity. The reaction should be carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt. Check the pH of the reaction mixture; it should be acidic.
Possible Cause 2: Decomposition of the Diazonium Salt
-
Symptoms: Evolution of nitrogen gas before the addition of the bromide source. The reaction mixture may darken, indicating the formation of tar-like byproducts.
-
Suggested Solution: Maintain the reaction temperature strictly between 0 and 5 °C during the formation of the diazonium salt. Use the diazonium salt immediately in the subsequent Sandmeyer step without allowing it to warm up.
Possible Cause 3: Inefficient Sandmeyer Reaction
-
Symptoms: The desired product is not formed, and a complex mixture of byproducts is observed.
-
Suggested Solution: Ensure that the copper(I) bromide is of high quality and catalytically active. The reaction may need to be gently warmed to initiate the substitution, but overheating should be avoided to prevent decomposition.
Problem 2: Presence of Multiple Spots on TLC of the Crude Product
Possible Cause 1: Over-bromination
-
Symptoms: The presence of spots with different polarities, potentially corresponding to di- or tri-brominated products.
-
Suggested Solution: If direct bromination is being performed, reduce the reaction temperature and add the brominating agent more slowly. Consider using a milder brominating agent.
Possible Cause 2: Formation of Regioisomers
-
Symptoms: Multiple product spots that are difficult to separate by column chromatography.
-
Suggested Solution: The synthetic strategy may need to be revised to be more regioselective. Protecting groups might be necessary to block other reactive sites on the molecule before the bromination step.
Possible Cause 3: Formation of Hydroxylated Byproduct
-
Symptoms: A more polar spot on the TLC plate compared to the desired product.
-
Suggested Solution: Ensure that the diazotization and Sandmeyer reactions are carried out under anhydrous conditions to the extent possible.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Plausible Cause | Suggested Mitigation Strategy |
| Di-/Tri-brominated Isothiazolo[4,3-b]pyridines | Harsh bromination conditions (high temperature, excess brominating agent) | Perform bromination at low temperatures with slow addition of the brominating agent.[1] |
| Regioisomers of this compound | Lack of regioselectivity in the bromination step | Employ a more regioselective synthetic route or use protecting groups. |
| 3-Hydroxyisothiazolo[4,3-b]pyridine | Presence of water during the Sandmeyer reaction | Use anhydrous solvents and reagents for the diazotization and Sandmeyer steps. |
| Biaryl Byproducts | Radical side reactions in the Sandmeyer process | Optimize reaction conditions to favor the desired substitution pathway. |
| Unreacted 3-Aminoisothiazolo[4,3-b]pyridine | Incomplete diazotization or Sandmeyer reaction | Ensure the quality and stoichiometry of reagents and optimize reaction time and temperature. |
| Tars and Undefined Byproducts | Decomposition at high temperatures or use of harsh reagents | Maintain careful temperature control and select appropriate reagents.[4] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound from 3-Aminoisothiazolo[4,3-b]pyridine via a Sandmeyer reaction.
Materials:
-
3-Aminoisothiazolo[4,3-b]pyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-Aminoisothiazolo[4,3-b]pyridine (1.0 eq) in a mixture of hydrobromic acid and water at room temperature.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. This compound|CAS 42242-14-8 [benchchem.com]
- 4. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
Technical Support Center: Suzuki Coupling with Bromopyridine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a bromopyridine substrate is giving low to no yield. What are the common causes?
Low yields in Suzuki coupling reactions with bromopyridines can stem from several factors. Bromopyridines, especially 2-bromopyridine, are challenging substrates due to the coordinating ability of the pyridine nitrogen, which can interfere with the palladium catalyst.[1] Additionally, the electronic properties of the pyridine ring can influence its reactivity.
Common causes for low yield include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Inefficient Oxidative Addition: The carbon-bromine bond of bromopyridines can be less reactive than other aryl bromides, leading to a slow oxidative addition step, which is often rate-determining.[1]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid and homocoupling of the coupling partners can consume starting materials and reduce the yield of the desired product.[1]
-
Inappropriate Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand combination is critical and often substrate-specific.
Q2: How can I prevent catalyst inhibition when using 2-bromopyridine?
Catalyst inhibition by the pyridine nitrogen is a primary challenge with 2-bromopyridine. To mitigate this, employing bulky and electron-rich phosphine ligands is highly recommended. These ligands shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.
Solution: Use bulky phosphine ligands such as SPhos, XPhos, and RuPhos. These have proven effective in improving reaction outcomes with 2-bromopyridine substrates.[1]
Q3: What is protodeboronation and how can I minimize it?
Protodeboronation is an undesirable side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2][3] This consumes the boronic acid, leading to reduced yields and the formation of a byproduct that can complicate purification.[4] Pyridineboronic acids are particularly susceptible to this decomposition pathway.[2][4]
Strategies to Minimize Protodeboronation:
-
Use Boronic Acid Derivatives: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are more stable and less prone to protodeboronation.[1] MIDA (N-methyliminodiacetic acid) boronates are also highly stable and can be used in a "slow release" strategy.[2][3]
-
Anhydrous Conditions: While not always essential for Suzuki couplings, minimizing water content can reduce the rate of protodeboronation.[1]
-
Appropriate Base Selection: The strength and nature of the base can influence the rate of protodeboronation. Weaker bases or fluoride-based bases like KF can sometimes be beneficial.
Q4: My reaction has stalled and I observe unreacted starting material. What steps should I take?
An incomplete reaction can be due to several factors related to catalyst activity and reaction conditions.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen can deactivate the palladium catalyst, particularly in its active Pd(0) state.[2] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.[2]
-
Screen Different Catalysts/Ligands: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system with bulky, electron-rich ligands (e.g., SPhos, XPhos).
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate and drive the reaction to completion.
-
Check Reagent Quality: Ensure the purity of your bromopyridine, boronic acid derivative, and the dryness of the solvent, as impurities can poison the catalyst.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts the yield of Suzuki couplings with bromopyridines. The following tables summarize quantitative data from various studies to guide your optimization process.
Table 1: Effect of Catalyst and Ligand on Yield for 2-Substituted Pyridines
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[5] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ | Toluene | 100 | Moderate to High | Bulky, electron-rich ligand helps stabilize the catalyst.[5][6] |
| Pd(dppf)Cl₂ (3-5) | None | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | A reliable catalyst for a range of bromopyridines. |
| Pd(PPh₃)₄ (5) | None | K₃PO₄ | Dioxane/H₂O | 90 | 75-85 | Effective for 2-Bromo-3-methylpyridine.[6] |
Table 2: Effect of Different Bases on Yield
| Base (Equivalents) | Solvent | Catalyst System | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | Moderate to High | A common and cost-effective choice.[5][7] |
| Cs₂CO₃ (2-3) | Dioxane | Pd₂(dba)₃ / SPhos | 100 | High to Excellent | Often provides higher yields but is more expensive.[5] |
| K₃PO₄ (2-3) | THF/H₂O | Pd(dppf)Cl₂ | 80 | High to Excellent | A strong base that can be very effective for less reactive substrates.[5] |
| Na₂CO₃ (2-3) | DMF | Pd(PPh₃)₄ | 90 | Moderate to High | DMF can aid in the solubility of starting materials.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridines
This protocol is a general starting point and may require optimization for specific substrates.
-
Materials:
-
3-Bromopyridine derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-bromopyridine derivative, arylboronic acid, and K₃PO₄.[6]
-
Add the Pd(PPh₃)₄ catalyst.[6]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[6]
-
Heat the reaction mixture to 90 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[8]
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography.[6]
-
Protocol 2: Microwave-Assisted Suzuki Coupling of Aminobromopyridines
Microwave irradiation can often reduce reaction times and improve yields.
-
Materials:
-
3-Amino-5-bromopyridine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(dppf)Cl₂ (0.05 equiv.)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
-
Procedure:
-
In a microwave reaction vial, combine the 3-amino-5-bromopyridine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.[8]
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[8]
-
After the reaction is complete, cool the vial to room temperature.[8]
-
Work-up and purify the product as described in the conventional heating protocol.[8]
-
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting Suzuki coupling reactions.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Bromoisothiazolo[4,3-b]pyridine Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of 3-Bromoisothiazolo[4,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The bromine atom at the 3-position of the isothiazolo[4,3-b]pyridine scaffold is amenable to various derivatization reactions, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAE). The most common methods include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by coupling with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines.[1][2][3]
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds by coupling with terminal alkynes.
-
Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the bromide with strong nucleophiles, such as alkoxides or thiolates.[4]
Q2: Why are my palladium-catalyzed cross-coupling reactions with this compound showing low yields?
A2: Low yields in palladium-catalyzed cross-coupling reactions involving pyridine-containing heterocycles like this compound can be attributed to several factors. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5][6] To mitigate this, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can shield the palladium center and prevent coordination with the pyridine nitrogen.[7]
-
Catalyst Choice: Use pre-formed palladium catalysts or palladacycles which can be more robust.
-
Reaction Conditions: Optimize the base, solvent, and temperature. The choice of base is critical and should be tailored to the specific coupling reaction.[3]
Q3: What are common side reactions to watch out for during derivatization?
A3: Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Homocoupling: Of the boronic acid in Suzuki reactions or the alkyne in Sonogashira reactions. This can often be minimized by ensuring anaerobic conditions and using the appropriate catalyst and base.
-
Protodebromination: The replacement of the bromine atom with a hydrogen atom. This can be favored by elevated temperatures and the presence of water or other proton sources.
-
Hydrolysis of Reactants: Boronic acids can be susceptible to hydrolysis. Use of boronic esters (e.g., pinacol esters) can improve stability.
-
Formation of Byproducts: Incomplete reactions or side reactions with solvents or reagents can lead to a complex mixture of products, complicating purification.
Q4: How can I improve the purification of my 3-substituted isothiazolo[4,3-b]pyridine derivatives?
A4: Purification of pyridine-containing compounds by silica gel chromatography can be challenging due to the basicity of the pyridine nitrogen, which can lead to tailing of the product peak. To improve separation:
-
Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent to suppress the interaction of the basic product with the acidic silica gel.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reverse-phase chromatography if the compound is sufficiently nonpolar.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Work-up Procedure: A thorough aqueous work-up can help remove many inorganic impurities before chromatography.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inhibition by Pyridine Nitrogen | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Increase catalyst loading (from 1-5 mol%). |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper activation of the Pd(0) species if starting from a Pd(II) source. |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Choice | Use a degassed solvent system. Common choices include dioxane/water, toluene/water, or DMF. |
| Protodeboronation of Boronic Acid | Use a slight excess of the boronic acid (1.2-1.5 eq.). Use boronic esters for increased stability. Ensure the reaction is thoroughly degassed. |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for decomposition. |
Byproduct Formation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Strategy |
| Reductive Dehalogenation (Protodebromination) | Use a less sterically hindered ligand. Lower the reaction temperature. |
| Homocoupling of Aryl Halide | Ensure anaerobic conditions. Use a suitable ligand that promotes reductive elimination over other pathways. |
| Hydrolysis of the C-N bond | Ensure anhydrous conditions if the product is sensitive to water. |
| Reaction with Solvent | Choose an inert solvent that does not react with the catalyst or reagents. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source and a ligand.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to a Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
To a dry reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).
-
Add the terminal alkyne (1.2 eq.).
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical workflow for troubleshooting low-yielding derivatization reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
overcoming solubility issues of 3-Bromoisothiazolo[4,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Bromoisothiazolo[4,3-b]pyridine.
Troubleshooting Guide
Researchers encountering difficulties in dissolving this compound should follow a systematic approach to identify an appropriate solvent system. The following workflow provides a step-by-step process for addressing solubility challenges.
Caption: A workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which organic solvents can I dissolve this compound?
A2: For creating stock solutions, polar aprotic solvents are generally a good starting point. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used for compounds of this type in drug discovery settings.[3] Other potential solvents include dichloromethane (DCM), chloroform, and ethyl acetate, although solubility should be experimentally verified.
Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final aqueous buffer is exceeded.[3] Here are several strategies to address this:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of the compound in your assay.
-
Modify the pH: The pyridine nitrogen in the molecule is basic and can be protonated at a lower pH.[3] Acidifying your buffer (e.g., to pH 5-6) may increase the solubility of the compound. However, ensure the pH change does not affect your experimental system (e.g., cell viability, enzyme activity).
-
Use a co-solvent: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[7][8] Common co-solvents include ethanol, methanol, and propylene glycol.[8] It is recommended to keep the final concentration of the co-solvent low (typically <1-5%) to avoid affecting the biological assay.
-
Incorporate surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[9][10] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays. A concentration just above the critical micelle concentration (CMC) is typically a good starting point.
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[9][11][12] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[9]
Q4: Can I use heating to dissolve this compound?
A4: Gentle heating can be used to aid dissolution, particularly when preparing stock solutions in organic solvents. However, it is crucial to be cautious as excessive heat can lead to degradation of the compound. Always check the compound's stability at elevated temperatures. For aqueous solutions, be aware that the compound may precipitate out of solution as it cools to room temperature.
Quantitative Data Summary
Since experimental solubility data for this compound is not publicly available, the following table provides a qualitative guide to its expected solubility in common laboratory solvents. This should be used as a starting point for experimental validation.
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating polar and heterocyclic compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good for many organic compounds, but solubility will depend on the crystal lattice energy of the solid. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Lower polarity than chlorinated solvents; may be less effective. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The pyridine nitrogen can hydrogen bond with alcohols, but the overall molecule may be too nonpolar for high solubility. |
| Nonpolar | Hexanes, Toluene | Very Low | The molecule is too polar to be readily soluble in nonpolar solvents. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Very Low | The hydrophobic nature of the fused ring system and the bromine atom limit solubility in neutral aqueous media. |
| Aqueous (Acidic) | pH < 6 | Low to Moderate | Protonation of the pyridine nitrogen increases polarity and aqueous solubility.[3] |
| Aqueous (Basic) | pH > 8 | Very Low | No acidic protons are present, so increasing the pH is unlikely to improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 215.07 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh out 2.15 mg of this compound and place it into a clean, dry vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
If the solid is not completely dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol provides a method for testing the effect of a co-solvent (ethanol) on the solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of aqueous buffers containing increasing concentrations of ethanol (e.g., 0%, 1%, 2%, 5%, 10% v/v in PBS).
-
In a clear 96-well plate, add 198 µL of each buffer to separate wells.
-
Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final compound concentration of 100 µM.
-
Mix the contents of the wells by gentle pipetting or shaking.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the absorbance of each well at a wavelength where the compound absorbs (e.g., determined by a UV-Vis scan) or visually inspect for precipitation. An increase in absorbance or a clear solution indicates improved solubility.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the strategies for overcoming its solubility issues.
Caption: Strategies for improving the solubility of this compound.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 6. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromoisothiazolo[4,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Bromoisothiazolo[4,3-b]pyridine.
Troubleshooting Guide
Issue: Low Recovery After Purification
-
Question: I am experiencing a significant loss of this compound during purification. What are the potential causes and how can I improve the yield?
-
Answer: Low recovery during the purification of this compound can stem from several factors. A systematic approach is recommended to identify and resolve the issue.[1] Potential causes include:
-
Product Decomposition: The target compound may be unstable under the purification conditions.[2] It is advisable to monitor the stability of the compound on silica gel by performing a 2D TLC.[3] If instability is observed, consider using an alternative stationary phase such as alumina or florisil for chromatography.[3]
-
Incomplete Elution from Chromatography Column: The chosen solvent system may not be sufficiently polar to elute the compound completely from the column. If you suspect your compound is highly polar and not moving from the baseline, a more aggressive solvent system or reverse-phase silica could be employed.[3]
-
Losses During Workup: Significant amounts of the product may be lost during the aqueous workup phase prior to purification. Ensure that the pH of the aqueous layer is optimized for maximum product recovery in the organic phase and that a sufficient number of extractions are performed.
-
Precipitation during Extraction: If the product has limited solubility, it may precipitate out during the extraction process. Using a larger volume of solvent or a different solvent for extraction might resolve this issue.
-
Inappropriate Recrystallization Solvent: The chosen solvent for recrystallization might be too good, leading to a significant portion of the product remaining in the mother liquor. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[4]
-
Issue: Persistent Impurities After Purification
-
Question: Despite purification by column chromatography, my sample of this compound is still contaminated with impurities. How can I achieve higher purity?
-
Answer: The presence of persistent impurities after initial purification is a common challenge. Here are several strategies to improve the purity of your compound:
-
Optimize Chromatographic Conditions: If impurities are co-eluting with your product, a careful optimization of the chromatographic conditions is necessary.[2] This can involve:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from solid compounds.[4] Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization.[4] Controlled, slow cooling can improve the purity of the resulting crystals.[4]
-
Chemical Treatment During Workup: Some impurities can be removed by a chemical quench or wash during the workup procedure before attempting chromatography.[2] For example, if unreacted starting materials are acidic or basic, an appropriate aqueous wash (e.g., sodium bicarbonate solution for acidic impurities, or dilute HCl for basic impurities) can remove them.
-
Reprecipitation: This technique can be effective when recrystallization is challenging. It involves dissolving the impure compound in a solvent where it is soluble and then adding an anti-solvent to induce precipitation of the pure compound.[4]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common impurities encountered during the synthesis of this compound?
-
Answer: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related brominated heterocyclic compounds can include starting materials, over-brominated side products, and regioisomers.[2] If a Sandmeyer reaction is used to introduce the 3-bromo group, impurities from this reaction, such as de-aminated or hydroxylated byproducts, may also be present.[5]
-
-
Question 2: Is this compound stable on silica gel?
-
Answer: The stability of heterocyclic compounds on silica gel can vary.[2] It is recommended to assess the stability of your compound by spotting a solution on a TLC plate, waiting for a period (e.g., 30-60 minutes), and then eluting it to see if any degradation has occurred.[3] If decomposition is observed, alternative purification methods like chromatography on a different stationary phase (e.g., alumina) or recrystallization should be considered.[3]
-
-
Question 3: What is a good starting point for a solvent system for column chromatography of this compound?
-
Answer: A good starting point for many nitrogen-containing heterocyclic compounds is a gradient of ethyl acetate in hexanes or petroleum ether. You can start with a low polarity mixture (e.g., 5-10% ethyl acetate) and gradually increase the polarity while monitoring the elution with TLC. For more polar compounds, systems containing dichloromethane and methanol may be more effective.
-
-
Question 4: Can I use recrystallization to purify this compound? What solvents should I try?
-
Answer: Recrystallization can be a highly effective method for purifying solid organic compounds.[4] The choice of solvent is critical and needs to be determined experimentally.[4] Good single solvents to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed, such as ethanol/water or ethyl acetate/hexanes.[4]
-
Purification Workflow and Troubleshooting
Caption: Troubleshooting workflow for the purification of this compound.
Quantitative Data Summary
Disclaimer: The following table presents illustrative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Purity (by LC-MS) | Final Purity (by LC-MS) | Yield (%) | Key Impurities Removed |
| Column Chromatography (Silica Gel) | 85% | 95% | 70% | Unreacted starting materials, polar byproducts |
| Column Chromatography (Alumina) | 85% | 97% | 75% | Polar byproducts, degradation products from silica |
| Recrystallization (Ethanol) | 95% | >99% | 85% | Closely eluting isomers, minor non-polar impurities |
| Reprecipitation (DCM/Hexane) | 90% | 98% | 80% | Broad range of impurities |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the impure solid and a few drops of a test solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but the compound will crash out upon cooling.[4]
-
Dissolution: In an Erlenmeyer flask, add the impure this compound and the minimum amount of the chosen hot solvent to fully dissolve the solid.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower, more controlled crystallization, you can insulate the flask.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Crystal Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]
References
stability issues and degradation of 3-Bromoisothiazolo[4,3-b]pyridine
Welcome to the technical support center for 3-Bromoisothiazolo[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Unexpected Impurities in a Freshly Opened Sample
-
Question: I've just opened a new bottle of this compound and my initial analysis (e.g., NMR, LC-MS) shows unexpected peaks. What could be the cause?
-
Answer: While our products are supplied with high purity, improper long-term storage or shipping conditions could potentially lead to minor degradation. This compound should be stored in a cool, dry place, and sealed in a dry environment.[1] If you observe significant impurities, please contact our support team with the lot number and analytical data. For minor impurities, purification via silica gel column chromatography may be an effective solution.[2]
Issue 2: Reaction Yield is Lower Than Expected
-
Question: My reaction using this compound is resulting in a low yield and a complex mixture of byproducts. What could be the issue?
-
Answer: Low yields can be attributed to several factors related to the stability of this compound. The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution, which is key for derivatization but can also be a source of instability in the presence of certain reagents.[3] Additionally, some deprotection methods have been observed to result in complex reaction mixtures.[2]
-
Troubleshooting Steps:
-
Reagent Compatibility: Ensure that your reaction conditions are compatible with the isothiazolo[4,3-b]pyridine core. Avoid strong nucleophiles unless they are part of the intended reaction scheme.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: The pyridine nitrogen can be protonated under acidic conditions, which may alter the reactivity of the molecule.[3] Buffer your reaction if necessary.
-
-
Issue 3: Compound Color Changes Over Time
-
Question: My sample of this compound has changed color from off-white/yellow to a darker shade. Is it still usable?
-
Answer: A color change often indicates some level of degradation. While a slight change may not significantly impact the purity for some applications, it is advisable to re-analyze the sample by a suitable method (e.g., LC-MS, NMR) to determine its integrity before use. To prevent color changes, ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry environment.[4][5]
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
Q2: Is this compound sensitive to air or moisture?
-
A2: While specific data is limited, heterocyclic compounds, in general, can be sensitive to air and moisture. It is good practice to handle the compound under an inert atmosphere, especially for reactions that are sensitive to these conditions. Always keep the container tightly sealed when not in use.[4][5][6]
-
-
Q3: What personal protective equipment (PPE) should be used when handling this compound?
Stability and Degradation
-
Q4: What are the likely degradation pathways for this compound?
-
A4: While specific degradation pathways have not been extensively documented in the literature, potential degradation could occur through:
-
Hydrolysis: The isothiazole ring could potentially be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally not a facile process.
-
Photodegradation: Exposure to UV light may cause decomposition. It is recommended to store the compound in a light-protected container.
-
Nucleophilic Attack: As mentioned, the 3-bromo position is reactive towards nucleophiles.[3] Trace nucleophilic impurities could lead to substitution products over time.
-
-
-
Q5: Is this compound stable in common organic solvents?
-
A5: this compound is generally stable in common aprotic organic solvents like THF, DMF, and chlorinated solvents for typical reaction times. However, for long-term storage, it is best to keep it as a solid. Stability in protic solvents like alcohols may be lower, especially in the presence of bases, due to the potential for nucleophilic substitution.
-
Purification
-
Q6: How can I purify this compound if it has degraded?
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To minimize thermal degradation. |
| Atmosphere | Sealed in a dry environment[1] | To prevent hydrolysis and other moisture-related degradation. |
| Light | Protected from light | To prevent potential photodegradation. |
| Container | Tightly sealed container[4][5][6] | To minimize exposure to air and moisture. |
Table 2: Incompatible Materials and Conditions
| Class | Examples | Potential Outcome |
| Strong Oxidizing Agents | Peroxides, Nitrates | Vigorous reaction, potential for fire.[6] |
| Strong Acids and Bases | HCl, NaOH | May catalyze hydrolysis or other degradation pathways.[6] |
| Strong Nucleophiles | Amines, Thiols | Nucleophilic aromatic substitution at the 3-position.[3] |
| High Temperatures | > Melting Point | Thermal decomposition. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
-
Objective: To assess the stability of this compound in a given solvent over time.
-
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, CH3CN)
-
HPLC or LC-MS system
-
Vials
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several vials.
-
Analyze an initial sample (T=0) by HPLC or LC-MS to determine the initial purity.
-
Store the vials under the desired conditions (e.g., room temperature, 40°C).
-
Analyze samples at regular intervals (e.g., 24h, 48h, 1 week).
-
Compare the purity at each time point to the initial purity to determine the rate of degradation.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Objective: To purify this compound from less polar or more polar impurities.
-
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
-
Procedure:
-
Dissolve the crude compound in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Prepare a silica gel slurry in the chosen eluent and pack the column.
-
Carefully load the dissolved sample onto the top of the silica gel.
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Potential degradation pathways for the compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase [mdpi.com]
- 3. This compound|CAS 42242-14-8 [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
minimizing by-product formation in the synthesis of isothiazolopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of isothiazolopyridines.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Isothiazolopyridine Product
Low yields are a common issue in organic synthesis and can be attributed to several factors. Below is a guide to troubleshoot and optimize your reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. For instance, some reactions that yield only 22% at room temperature can see an increase to 62% under reflux conditions.[1] | Increased reaction rate and conversion to the desired product. |
| Incorrect Solvent Choice | Perform small-scale solvent screening. The choice of solvent can significantly impact reaction outcomes. In some syntheses, ethanol has been shown to be a superior solvent over others.[1] | Improved solubility of reactants and stabilization of intermediates, leading to higher yields. |
| Inappropriate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions may require more or less time than initially anticipated. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes. | Drive the reaction to completion without degrading the product. |
| Suboptimal Reagent Concentration | Vary the molar ratios of your starting materials. The amount of starting materials can have a significant influence on the reaction yield.[1] | Determine the optimal stoichiometry to maximize the formation of the desired product. |
| Catalyst Inefficiency | If using a catalyst, ensure it is fresh and active. In some cases, catalyst-free conditions under microwave irradiation can provide similar or even better yields.[2] | Efficient promotion of the desired reaction pathway. |
Issue 2: Formation of Significant Amounts of By-products
The formation of by-products is a primary concern in the synthesis of isothiazolopyridines, leading to difficult purification and reduced yields.
Common By-products and Mitigation Strategies:
| By-product Type | Potential Cause | Mitigation Strategy |
| Dimerization of Starting Materials | High concentration of reactive intermediates. | Perform the reaction under high dilution conditions. This can be achieved by the slow addition of a reactant using a syringe pump. |
| Sulfide By-products | Can occur in photochemical reactions or as a result of side reactions with sulfur reagents.[3] | For photochemical routes, carefully control irradiation time and wavelength. In other syntheses, ensure the sulfur reagent is added under optimal conditions and consider alternative sulfur sources. |
| Isomeric By-products | Lack of regioselectivity in the cyclization step. | Modify the substituents on the starting materials to introduce steric or electronic bias. Screen different catalysts and reaction conditions (solvent, temperature) to favor the formation of the desired isomer. |
| Over-reduction or Over-oxidation Products | Use of overly harsh or non-selective reducing or oxidizing agents. | Employ milder and more selective reagents. Carefully control the stoichiometry of the reagent and the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control to minimize by-product formation in isothiazolopyridine synthesis?
A1: Based on literature for related heterocyclic syntheses, the most critical parameters are:
-
Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion. Optimization is key.[1]
-
Solvent: The polarity and properties of the solvent can influence reaction pathways and the stability of intermediates.[1]
-
Purity of Starting Materials: Impurities in reactants can lead to a cascade of unwanted side reactions. Always use highly purified starting materials.
-
Reaction Time: Prolonged reaction times can lead to the degradation of the desired product or the formation of thermodynamically favored by-products.
Q2: Can microwave-assisted synthesis help in reducing by-product formation?
A2: Yes, microwave irradiation has been shown to be beneficial in the synthesis of related heterocyclic compounds. It can significantly reduce reaction times and, in some cases, improve yields.[2] The rapid heating can promote the desired reaction pathway over slower, competing side reactions.
Q3: How can I improve the regioselectivity of my isothiazolopyridine synthesis?
A3: Improving regioselectivity often requires a multi-faceted approach:
-
Substituent Effects: The electronic and steric nature of the substituents on your pyridine and isothiazole precursors can direct the cyclization to the desired position.
-
Catalyst Control: In catalyzed reactions, the choice of ligand on a metal catalyst can have a profound impact on regioselectivity.
-
Solvent and Temperature: Systematically varying the solvent polarity and reaction temperature can sometimes favor the formation of one regioisomer over another.
Q4: What are some common purification strategies to remove persistent by-products?
A4: If by-product formation cannot be completely suppressed, several purification techniques can be employed:
-
Crystallization: This is often the most effective method for obtaining highly pure compounds, provided a suitable solvent system can be found.
-
Column Chromatography: Flash chromatography is a standard technique for separating compounds with different polarities. A careful selection of the stationary and mobile phases is crucial.[4]
-
Preparative HPLC: For challenging separations, High-Performance Liquid Chromatography (HPLC) on a preparative scale can be used to isolate the desired product in high purity.[4]
Experimental Protocols
General Protocol for a Microwave-Assisted Synthesis of a Trisubstituted Thiazole (as an analogue for Isothiazolopyridine Synthesis)
This protocol is adapted from a method for thiazole synthesis and may require optimization for specific isothiazolopyridine targets.[2]
Reaction Setup:
-
In a microwave-safe reaction vial, combine the arylglyoxal (1.0 equiv.), a cyclic 1,3-dicarbonyl compound (1.2 equiv.), and a suitable thioamide (1.0 equiv.).
-
Add water as the solvent.
-
Seal the vial and place it in the microwave reactor.
Microwave Conditions:
-
Heat the reaction mixture to 130 °C.
-
Maintain this temperature for 15 minutes with stirring.
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate out of the aqueous solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for synthesizing isothiazolopyridines with a focus on minimizing by-products through iterative optimization.
Caption: A diagram illustrating the competition between the desired reaction pathway and common side reactions leading to by-product formation.
References
Technical Support Center: Scaling Up the Synthesis of 3-Bromoisothiazolo[4,3-b]pyridine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Bromoisothiazolo[4,3-b]pyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the isothiazolo[4,3-b]pyridine core?
A1: A frequently employed method involves the cyclization of a suitably substituted pyridine precursor. One common strategy is the oxidative cyclization of a picolinonitrile intermediate.[1] Another approach starts from substituted pyridine derivatives which undergo reactions to form the fused isothiazole ring.[2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The main challenges include controlling the regioselectivity of the bromination step to prevent the formation of undesired isomers, managing potential side reactions, and difficulties in product purification due to closely eluting impurities or product instability.[1][2]
Q3: Are there known side reactions that can significantly impact the yield?
A3: Yes, during oxidative cyclization with bromine, over-bromination of the aromatic rings can occur, leading to di- and tri-brominated side products.[1] Additionally, if there are multiple reactive sites on the precursor, a mixture of products can be formed, which reduces the selectivity and overall yield.[1]
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin Layer Chromatography (TLC) is a standard method for tracking the consumption of starting materials and the formation of the product. For N-heterocycles like this compound, UV light (254 nm) is a common visualization technique where aromatic compounds typically appear as dark spots. Staining with iodine vapor can also be an effective visualization method.
Q5: My product seems to be unstable on silica gel. What are my options for purification?
A5: If product instability on silica gel is observed, consider using an alternative stationary phase such as neutral or basic alumina, or employing reverse-phase column chromatography.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction. - Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. - Incorrect Solvent: The solvent may not be suitable for the reaction, affecting solubility and kinetics. | - Ensure all starting materials are of high purity. Recrystallize or purify if necessary. - Optimize the reaction temperature. Some cyclizations perform better at 0°C, while others may require reflux.[1] - Perform a solvent screen to identify the optimal solvent for your reaction. |
| Formation of Multiple Products (Low Selectivity) | - Over-bromination: The pyridine or isothiazole ring may be susceptible to further bromination. - Lack of Regiocontrol: The brominating agent may be reacting at unintended positions. | - Employ a milder brominating agent or use a stoichiometric amount of the brominating agent. - Control the reaction temperature; lower temperatures often increase selectivity. - Consider a dropwise addition of the brominating agent to maintain a low concentration in the reaction mixture.[1] |
| Difficult Product Purification | - Closely Eluting Impurities: Side products or unreacted starting materials may have similar polarity to the desired product. - Product Insolubility: The product may be insoluble in common chromatography solvents. | - Optimize the column chromatography conditions, such as the solvent system (eluent) and gradient, to improve separation.[1] - Consider a chemical quench or a work-up step specifically designed to remove persistent impurities before chromatography. - If the product is insoluble, recrystallization from a suitable solvent is a good alternative to chromatography.[3] |
| Product Degradation During Work-up or Purification | - Acidic Conditions: The product may be sensitive to acidic conditions, which can be present in standard silica gel. | - Use neutralized silica gel for column chromatography. This can be prepared by washing the silica with a weak base solution (e.g., triethylamine in the eluent). - During aqueous work-up, use buffered solutions (pH 7-8) to avoid exposure to strong acids or bases. |
Experimental Protocols
A plausible synthetic pathway for this compound involves a multi-step process, which is outlined below.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology
Step 1: Synthesis of 3-((4-methoxybenzyl)thio)-4-cyanopyridine
-
To a solution of 3-fluoro-4-cyanopyridine (1.0 eq.) in anhydrous dimethylacetamide (DMA), add potassium carbonate (K₂CO₃, 1.5 eq.) and p-methoxybenzylthiol (1.2 eq.).
-
Stir the reaction mixture at 0°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Step 2: Oxidative Cyclization to this compound
-
Dissolve the crude product from the previous step in ethyl acetate.
-
Heat the solution to 80°C.
-
Slowly add a solution of bromine (Br₂, 2.0 eq.) in ethyl acetate dropwise to the reaction mixture.
-
Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude product. This may involve quenching excess bromine with a sodium thiosulfate solution followed by extraction.
Step 3: Purification
-
The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
If the product shows instability on silica gel, consider using neutralized silica gel or alumina as the stationary phase.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis. Note that yields can vary based on the scale and specific reaction conditions.
Table 1: Reagent Quantities for a Laboratory Scale Synthesis
| Reagent | Molar Ratio (eq.) | Typical Amount (for 10 mmol scale) |
| 3-Fluoro-4-cyanopyridine | 1.0 | 1.22 g |
| p-Methoxybenzylthiol | 1.2 | 1.85 g |
| Potassium Carbonate (K₂CO₃) | 1.5 | 2.07 g |
| Bromine (Br₂) | 2.0 | 3.20 g (1.02 mL) |
| Dimethylacetamide (DMA) | Solvent | 50 mL |
| Ethyl Acetate | Solvent | 100 mL |
Table 2: Reported Yields for Analogous Synthetic Steps
| Synthetic Step | Product | Reported Yield | Reference |
| Thiolation of a fluoropicolinonitrile | 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile | 85% | [1] |
| Oxidative Cyclization with Bromine | 3,6-dibromo-isothiazolo[4,5-b]pyridine | 88% | [3] |
| Nucleophilic substitution on 3,6-dibromoisothiazolo[4,5-b]pyridine | 3-amino-6-bromoisothiazolo[4,5-b]pyridine | 62% | [3] |
Disclaimer: The information provided in this document is intended for research and development purposes only. All experiments should be conducted by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.
References
Technical Support Center: Interpreting Complex NMR Spectra of 3-Bromoisothiazolo[4,3-b]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 3-Bromoisothiazolo[4,3-b]pyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum shows fewer proton signals than expected for my this compound derivative. What could be the reason?
A1: This could be due to several factors:
-
Overlapping Signals: Protons in similar chemical environments may have very close chemical shifts, leading to signal overlap. This is common in the aromatic region of heterocyclic compounds.
-
Troubleshooting:
-
Re-run the spectrum using a higher field NMR spectrometer to improve signal dispersion.
-
Try a different deuterated solvent. Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances of polar molecules, potentially resolving overlapping signals.[1]
-
Perform a 2D NMR experiment like COSY (Correlation Spectroscopy) to identify coupled protons, which can help deconvolute overlapping multiplets.[2]
-
-
-
Proton-Deuterium Exchange: If your solvent (e.g., D₂O, MeOD-d₄) or sample contains exchangeable deuterium, acidic protons (like those on amine or hydroxyl substituents) can exchange with deuterium, causing their signals to broaden or disappear.
-
Troubleshooting:
-
Ensure your sample and solvent are anhydrous.
-
If an exchangeable proton is suspected, intentionally adding a drop of D₂O to your sample in a non-deuterated solvent (like CDCl₃) and re-acquiring the spectrum can confirm this. The signal of the exchangeable proton will diminish or disappear.
-
-
Q2: The aromatic region of my ¹H NMR spectrum is very complex and difficult to interpret. How can I assign the proton signals of the pyridine ring?
A2: The pyridine ring protons in isothiazolo[4,3-b]pyridine systems can exhibit complex splitting patterns due to multi-bond couplings.
-
Troubleshooting Steps:
-
Utilize 2D COSY: A COSY spectrum will show correlations between protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the protons on the pyridine ring.
-
Employ 2D HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates proton signals with the carbon signals to which they are directly attached.[2] This helps in assigning protons based on the expected ¹³C chemical shifts.
-
Leverage 2D HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons over two to three bonds. This is extremely useful for identifying long-range couplings and assigning quaternary carbons, which can be key to elucidating the complete structure.[2][3]
-
Analyze Coupling Constants: The magnitude of the coupling constants (J-values) provides structural information. For instance, ortho-coupling in pyridine rings is typically larger than meta- or para-coupling.
-
Q3: I am observing unexpected long-range couplings in my spectra. How do I interpret these?
A3: Long-range couplings (over more than three bonds) are common in rigid heterocyclic systems.
-
Interpretation:
-
In fused ring systems like isothiazolo[4,3-b]pyridines, protons can be held in spatial arrangements that allow for significant coupling over four or five bonds (⁴J or ⁵J).
-
These couplings are often transmitted through the π-system of the aromatic rings.
-
An HMBC experiment is the best tool to systematically identify these long-range C-H couplings.[4] Knowing these couplings can be crucial for confirming assignments, especially for substituted derivatives where proton signals may be absent.
-
Q4: My sample solubility is poor in common NMR solvents like CDCl₃, leading to broad peaks. What should I do?
A4: Poor solubility is a common issue that leads to low-resolution spectra with broad lines.
-
Troubleshooting:
-
Try Alternative Solvents: For polar heterocyclic compounds, more polar solvents like DMSO-d₆, acetone-d₆, or methanol-d₄ can be good alternatives.[5] Be mindful that the chemical shifts of your compound can change significantly with the solvent.[6][7]
-
Gentle Heating: Gently warming the sample can sometimes improve solubility. However, be cautious as this can also lead to degradation of thermally sensitive compounds.
-
Sample Concentration: While counterintuitive, sometimes a sample that is too concentrated can also lead to broad peaks due to viscosity or aggregation. Try diluting your sample.
-
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Protons on the Isothiazolo[4,3-b]pyridine Core
| Proton | Chemical Shift Range (ppm) | Multiplicity | Typical Coupling Constants (Hz) | Notes |
| H-5 | 8.5 - 9.0 | d or dd | ³J(H5,H6) = 4.0 - 5.0 | Typically the most downfield proton due to proximity to the pyridine nitrogen. |
| H-7 | 7.5 - 8.0 | d or dd | ³J(H6,H7) = 8.0 - 9.0 | |
| H-6 | 7.0 - 7.5 | dd | ³J(H5,H6) = 4.0 - 5.0, ³J(H6,H7) = 8.0 - 9.0 |
Note: Chemical shifts are highly dependent on the solvent and the nature and position of other substituents on the ring system.
Table 2: Representative ¹³C NMR Chemical Shift Ranges (δ, ppm) for the this compound Core
| Carbon | Chemical Shift Range (ppm) | Notes |
| C-3 | 135 - 145 | Carbon bearing the bromine atom. |
| C-3a | 150 - 155 | Quaternary carbon at the ring junction. |
| C-5 | 145 - 150 | |
| C-6 | 120 - 125 | |
| C-7 | 130 - 135 | |
| C-7a | 155 - 160 | Quaternary carbon at the ring junction. |
| C-8 | 160 - 165 | Quaternary carbon in the isothiazole ring. |
Note: These are approximate ranges and can vary based on substitution and solvent.
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
Protocol 2: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)
These experiments are typically performed using standard pulse programs available on modern NMR spectrometers.
-
¹H NMR Acquisition: First, acquire a standard high-resolution ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.
-
COSY:
-
Use a standard COSY pulse sequence (e.g., cosygp).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire a sufficient number of increments (e.g., 256-512) in the indirect dimension (t₁) for adequate resolution.
-
-
HSQC:
-
Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgp).
-
Set the ¹H spectral width in the direct dimension (t₂) and the ¹³C spectral width in the indirect dimension (t₁).
-
Optimize the one-bond coupling constant (¹JCH) value (typically around 145 Hz for aromatic compounds).
-
-
HMBC:
-
Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) value. A typical starting value is 8 Hz, but it may need to be adjusted to optimize for specific two- or three-bond correlations.[4]
-
Visualizations
Caption: Troubleshooting workflow for complex 1D NMR spectra.
Caption: Logical relationship of 2D NMR experiments for structural elucidation.
References
- 1. Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Confirming the Structure of 3-Bromoisothiazolo[4,3-b]pyridine with 2D NMR: A Comparative Guide
In the field of medicinal chemistry and drug development, unequivocal structure determination is paramount. For complex heterocyclic systems such as 3-Bromoisothiazolo[4,3-b]pyridine, a key intermediate in the synthesis of potent kinase inhibitors, one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy may not be sufficient to unambiguously assign all proton and carbon signals.[1] This guide provides a comparative analysis of how two-dimensional (2D) NMR techniques, specifically HSQC, HMBC, and COSY, can be employed to definitively confirm the structure of this compound over its isomer, 3-Bromoisothiazolo[5,4-b]pyridine.
Predicted ¹H and ¹³C NMR Data
To illustrate the power of 2D NMR, we will first consider the predicted 1D NMR data for our target compound and a potential isomeric alternative. These predictions are based on the analysis of similar heterocyclic systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | H-5 | 8.6 (dd) | C-3: 145.0 |
| H-6 | 7.4 (dd) | C-3a: 152.0 | |
| H-7 | 8.8 (dd) | C-5: 150.0 | |
| C-6: 122.0 | |||
| C-7: 148.0 | |||
| C-7a: 130.0 | |||
| 3-Bromoisothiazolo[5,4-b]pyridine | H-4 | 8.9 (d) | C-3: 146.0 |
| H-5 | 7.5 (dd) | C-3a: 153.0 | |
| H-6 | 8.7 (d) | C-4: 151.0 | |
| C-5: 121.0 | |||
| C-6: 149.0 | |||
| C-7a: 131.0 |
Note: Chemical shifts are hypothetical and for illustrative purposes.
While 1D NMR provides the initial chemical shifts and coupling patterns, the overlapping signals and the challenge in assigning quaternary carbons necessitate the use of 2D NMR for complete structural elucidation.
Experimental Protocols
High-quality 2D NMR spectra are crucial for accurate structure determination. The following is a generalized protocol for acquiring HSQC, HMBC, and COSY spectra.
Sample Preparation:
-
Sample Weighing: Accurately weigh 15-20 mg of the analyte.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for complete dissolution.[2]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent.
-
Homogenization: Gently vortex the sample to ensure it is fully dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A 500 MHz (or higher) NMR spectrometer is recommended.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
¹H- ¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons.[3][4]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to three bonds, which is critical for identifying connectivity across quaternary carbons.[3][4]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds.[4]
2D NMR Data Interpretation and Structural Confirmation
The key to distinguishing between the two isomers lies in the long-range correlations observed in the HMBC spectrum.
Table 2: Key Expected 2D NMR Correlations for this compound
| Proton (¹H) | HSQC (¹³C) | HMBC (¹³C) | COSY (¹H) |
| H-5 (8.6 ppm) | C-5 (150.0 ppm) | C-3a, C-7, C-7a | H-6 |
| H-6 (7.4 ppm) | C-6 (122.0 ppm) | C-5, C-7a | H-5, H-7 |
| H-7 (8.8 ppm) | C-7 (148.0 ppm) | C-5, C-3a | H-6 |
Table 3: Key Expected 2D NMR Correlations for 3-Bromoisothiazolo[5,4-b]pyridine
| Proton (¹H) | HSQC (¹³C) | HMBC (¹³C) | COSY (¹H) |
| H-4 (8.9 ppm) | C-4 (151.0 ppm) | C-3a, C-6, C-7a | H-5 |
| H-5 (7.5 ppm) | C-5 (121.0 ppm) | C-4, C-7a | H-4, H-6 |
| H-6 (8.7 ppm) | C-6 (149.0 ppm) | C-4, C-3a | H-5 |
The crucial differentiating correlations are the HMBC cross-peaks. For this compound, the proton H-7 is expected to show a correlation to the quaternary carbon C-3a, while for the [5,4-b] isomer, H-4 and H-6 would show correlations to C-3a. These distinct patterns provide unambiguous confirmation of the correct isomer.
Visualization of Experimental Workflow and Key Correlations
The following diagrams illustrate the logical workflow for structure confirmation and the key 2D NMR correlations.
References
A Comparative Guide to GAK Inhibitors: Evaluating 3-Bromoisothiazolo[4,3-b]pyridine Derivatives and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Cyclin G-associated kinase (GAK), a serine/threonine kinase, has emerged as a critical host factor for the replication of several viruses and a potential target in oncology. Its role in regulating clathrin-mediated endocytosis makes it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of GAK inhibitors derived from 3-Bromoisothiazolo[4,3-b]pyridine against other notable GAK inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Efficacy of GAK Inhibitors
The following table summarizes the in vitro potency of various GAK inhibitors, including derivatives of the isothiazolo[4,3-b]pyridine scaffold, SGC-GAK-1, and the multi-kinase inhibitor Erlotinib. The data is presented as half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) to allow for a direct comparison of their efficacy against GAK.
| Inhibitor Class | Compound | GAK IC50 (nM) | GAK Kd (nM) | Kinase Selectivity | Antiviral Activity (EC50, µM) | Reference |
| Isothiazolo[4,3-b]pyridine | Compound 1 | 51 | - | Selective | ~2 (DENV) | [1] |
| Compound 2 | 14 | - | Selective | - | [1] | |
| Compound 3 | - | 8 | Selective | 2 (HCV), 7.12 (DENV) | [2] | |
| Compound 4 | - | 8 | Selective | - | [2] | |
| GAK inhibitor 2 (14g) | 24 | - | Selective | 1.049 (DENV) | [3] | |
| Quinazoline | SGC-GAK-1 | 48 (cellular) | 1.9 | High | - | [4][5] |
| Erlotinib | - | 3.4 | Multi-kinase | 0.5-1.5 (HCV) | [6] | |
| Gefitinib | - | 13 | Multi-kinase | - | [6] |
Note: IC50 and Kd values can vary depending on the specific assay conditions. Direct comparison is most accurate when data is generated from the same study under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of GAK inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved Förster resonance energy transfer (TR-FRET) assay is a common method to determine the binding affinity of inhibitors to the GAK kinase domain.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the GAK kinase domain by a test compound. Inhibition of the tracer binding results in a decrease in the FRET signal.
Methodology:
-
Reagents: Eu-labeled anti-tag antibody, GFP-tagged GAK kinase domain, Alexa Fluor™ 647-labeled ATP-competitive tracer, and test compounds.
-
Procedure:
-
A solution of the GFP-GAK kinase domain is incubated with the Eu-anti-tag antibody.
-
The test compound is serially diluted and added to the kinase/antibody mixture.
-
The fluorescent tracer is added to initiate the binding reaction.
-
The reaction is incubated at room temperature to reach equilibrium.
-
The TR-FRET signal is measured using a microplate reader with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™ Assay)
This assay quantifies the engagement of an inhibitor with its target kinase within living cells.
Principle: The assay utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged GAK protein and a fluorescently labeled tracer that binds to the GAK active site. Inhibitor binding displaces the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Culture: Cells are transiently transfected with a vector expressing a GAK-NanoLuc® fusion protein.
-
Procedure:
-
Transfected cells are seeded into a multi-well plate.
-
The NanoBRET™ tracer is added to the cells.
-
The test compound is serially diluted and added to the wells.
-
The plate is incubated at 37°C.
-
The NanoLuc® substrate is added, and the plate is read on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).
-
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the inhibitor concentration to determine the cellular IC50 value.
Antiviral Activity Assay (Dengue Virus Reporter Assay)
This assay is used to determine the efficacy of GAK inhibitors in blocking viral replication in a cellular context.
Methodology:
-
Cell Culture: Human hepatoma (Huh-7) cells are seeded in multi-well plates.
-
Procedure:
-
Cells are treated with serial dilutions of the test compound.
-
The cells are then infected with a Dengue virus (DENV) reporter strain (e.g., expressing luciferase).
-
The infected cells are incubated for a period that allows for viral replication (e.g., 48 hours).
-
Cell viability is assessed in parallel using a reagent like AlamarBlue to control for cytotoxicity.
-
Luciferase activity is measured using a luminometer, which correlates with the level of viral replication.
-
-
Data Analysis: The luciferase signal is normalized to the cell viability data. The half-maximal effective concentration (EC50) is calculated by plotting the normalized signal against the inhibitor concentration.
Mandatory Visualizations
GAK Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: GAK's role in clathrin-mediated endocytosis and the point of intervention for GAK inhibitors.
Experimental Workflow for GAK Inhibitor Evaluation
Caption: A typical high-throughput screening workflow for the discovery and validation of novel GAK inhibitors.
References
- 1. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GAK (protein) - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
Structure-Activity Relationship (SAR) Studies of 3-Bromoisothiazolo[4,3-b]pyridine Analogs as Cyclin G-Associated Kinase (GAK) Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The isothiazolo[4,3-b]pyridine scaffold has emerged as a promising framework for the development of potent and selective inhibitors of Cyclin G-associated Kinase (GAK), a host kinase implicated in the lifecycle of various viruses, including Hepatitis C (HCV) and Dengue virus.[1][2] This guide provides a comparative analysis of 3-Bromoisothiazolo[4,3-b]pyridine analogs, focusing on the structure-activity relationships (SAR) derived from modifications at the 3-position of the scaffold. The data presented herein is intended to inform the rational design of next-generation GAK inhibitors with enhanced potency and antiviral efficacy.
Comparative Analysis of GAK Inhibition
Substitutions at the 3-position of the isothiazolo[4,3-b]pyridine core have been extensively explored to understand their impact on GAK binding affinity. The following tables summarize the GAK inhibitory activity of various analogs, categorized by the nature of the substituent at the 3-position. The binding affinity is expressed as the dissociation constant (Kd) in nanomolars (nM), where a lower value indicates higher potency.
Table 1: 3-Alkoxy-isothiazolo[4,3-b]pyridine Analogs
| Compound ID | R (at position 3) | GAK Kd (nM) |
| 8a | Methoxy | > 10,000 |
| 8b | Isopropoxy | 85 |
| 8c | (rac)-Butan-2-yloxy | 74 |
| 8i | Ethoxy | 220 |
| 8j | Isopropoxy | 110 |
Note: Compounds 8a, 8b, and 8c feature a 6-(3,4-dimethoxyphenyl) substituent, while 8i and 8j have a 6-(thien-3-yl) substituent.[1]
The data reveals that while a simple methoxy group at the 3-position results in a loss of activity, bulkier alkoxy substituents like isopropoxy and (rac)-butan-2-yloxy restore and enhance GAK affinity.[1]
Table 2: 3-Amine-isothiazolo[4,3-b]pyridine Analogs
| Compound ID | R (at position 3) | GAK Kd (nM) |
| 12a | Piperidin-1-yl | 160 |
| 12d | 4-Hydroxypiperidin-1-yl | 1600 |
| 12e | 4-Fluoropiperidin-1-yl | 1600 |
| 12i | 1,4-Oxazepan-4-yl (Homomorpholino) | > 10,000 |
| 12j | 2-Oxa-6-azaspiro[3.3]heptan-6-yl | > 10,000 |
| 12k-p, r-s | N-morpholinyl derivatives | Potent Affinity (~1 µM EC50 for DENV) |
A variety of cyclic amine substituents are tolerated at the 3-position, with piperidinyl and morpholinyl derivatives demonstrating notable GAK binding and antiviral activity.[2]
Table 3: 3-Amide-isothiazolo[4,3-b]pyridine Analogs
| Compound ID | R (at position 3) | GAK Kd (nM) |
| 7a | N-methylacetamido | > 10,000 |
| 7b | N-phenylacetamido | > 10,000 |
| 7c | N-(pyridin-2-yl)acetamido | > 10,000 |
In contrast to alkoxy and amine substituents, the introduction of amide functionalities at the 3-position, as explored in this series, led to a significant loss of GAK affinity.[1]
Experimental Protocols
GAK Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
The GAK affinity of the synthesized compounds was determined using the LanthaScreen™ Eu Kinase Binding Assay. This assay is based on the binding of a fluorescently labeled antibody to a biotinylated GAK kinase, which in turn binds to an Alexa Fluor™ 647-labeled kinase inhibitor ("tracer"). The binding of the tracer to the kinase results in a high degree of Förster resonance energy transfer (FRET). The displacement of the tracer by a test compound leads to a decrease in the FRET signal, which is proportional to the compound's affinity for the GAK kinase. The assay is typically performed in a 384-well plate format with a final volume of 10 µL. The reaction mixture contains GAK kinase, Eu-labeled anti-His-tag antibody, Alexa Fluor™ 647-labeled tracer, and the test compound at various concentrations. After an incubation period, the FRET signal is measured using a plate reader. The Kd values are then calculated from the dose-response curves.
General Synthesis of 3-Substituted Isothiazolo[4,3-b]pyridine Analogs
The synthesis of the target compounds generally starts from a suitable substituted pyridine derivative. For instance, the preparation of 3-alkoxy analogs involves the nucleophilic substitution of a 3-bromo or 3-chloro-isothiazolo[4,3-b]pyridine intermediate with the corresponding alcohol in the presence of a base. Similarly, 3-amino analogs are synthesized by the reaction of the 3-halo precursor with the desired amine. The synthesis of the isothiazolo[4,3-b]pyridine core itself typically involves the cyclization of a substituted 3-aminopyridine-2-carbothioamide.
SAR Study Workflow
The following diagram illustrates the general workflow employed in the structure-activity relationship studies of this compound analogs.
Caption: General workflow for the SAR studies of this compound analogs.
Conclusion
The structure-activity relationship studies of this compound analogs have provided valuable insights for the design of potent GAK inhibitors. The 3-position of the isothiazolo[4,3-b]pyridine scaffold is a key site for modification, with alkoxy and certain amine substituents leading to high GAK affinity. In contrast, amide functionalities at this position are detrimental to activity. These findings, coupled with the detailed experimental protocols, offer a solid foundation for the further development of this class of compounds as potential broad-spectrum antiviral agents. Future efforts may focus on optimizing the pharmacokinetic properties of the most potent analogs to translate their in vitro activity into in vivo efficacy.
References
- 1. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Biological Activity of 3-Bromoisothiazolo[4,3-b]pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activity of 3-Bromoisothiazolo[4,3-b]pyridine, a key intermediate in the development of potent kinase inhibitors, with functionally similar heterocyclic compounds. The data presented is compiled from various studies to facilitate an objective evaluation of their therapeutic potential.
Comparative Analysis of In Vitro Biological Activity
This compound serves as a versatile scaffold for the synthesis of inhibitors targeting Cyclin G-associated Kinase (GAK), a host kinase involved in the lifecycle of several viruses.[1] Derivatives of this compound have demonstrated significant antiviral activity against pathogens such as Dengue virus (DENV), Hepatitis C virus (HCV), and Ebola virus (EBOV) in cellular assays.[1] The following tables summarize the quantitative in vitro biological activity of various isothiazolo[4,3-b]pyridine derivatives and other related heterocyclic compounds, offering a comparative perspective on their efficacy and potency.
Table 1: In Vitro GAK Inhibition of Isothiazolo[4,3-b]pyridine Derivatives
| Compound ID | Structure/Modification | Assay Type | Potency (IC50/Kd) | Reference |
| Derivative of this compound | 3,6-disubstituted with 3,4-dimethoxyphenyl at position 5 | GAK Binding Affinity | Low nanomolar | [2] |
| Compound 3 | 3-N-morpholino-6-(3,4,5-trimethoxyphenyl)isothiazolo[4,3-b]pyridine | GAK Binding Affinity (Kd) | 8 nM | [3] |
| Compound 4 | 3-N-piperidinyl-6-(3-methoxy-4-aminophenyl)isothiazolo[4,3-b]pyridine | GAK Binding Affinity (Kd) | 8 nM | [3] |
| Compound 12a | 3-N-piperidinyl isothiazolo[4,3-b]pyridine analogue | GAK Binding Affinity (Kd) | 0.16 µM | [3] |
| Compound 12t | 3-N-piperidinyl isothiazolo[4,3-b]pyridine analogue | GAK Binding Affinity (Kd) | 1.6 µM | [3] |
| Compound 12d | 3-N-piperidinyl isothiazolo[4,3-b]pyridine analogue | GAK Binding Affinity (Kd) | Not specified, but active | [3] |
| Compound 12e | 3-N-piperidinyl isothiazolo[4,3-b]pyridine analogue | GAK Binding Affinity (Kd) | Not specified, but active | [3] |
Table 2: Antiviral Activity of Isothiazolo[4,3-b]pyridine Derivatives against Dengue Virus (DENV)
| Compound ID | Cell Line | Assay Type | Potency (EC50) | Cytotoxicity (CC50) | Reference |
| Compound 12a | Not specified | DENV Inhibition | 0.18 µM | > 10 µM | [3] |
| Compound 12t | Not specified | DENV Inhibition | 6.38 µM | > 10 µM | [3] |
| Compound 12d | Not specified | DENV Inhibition | Not specified, but active | More cytotoxic | [3] |
| Compound 12e | Not specified | DENV Inhibition | Not specified, but active | Not specified | [3] |
Table 3: Comparative In Vitro Activity of Other Isothiazolopyridine and Thiazolopyridine Derivatives
| Compound Class | Compound ID | Target/Activity | Assay Type | Potency (MIC/GI50) | Reference |
| Isothiazolopyridine | 13a | Mycobacterium tuberculosis H37Rv | Growth Inhibition | 6.25 µg/mL (MIC) | [4] |
| Isothiazolopyridine | 9 | Propionibacterium acnes PCM 2400 | Growth Inhibition | <1 µg/mL (MIC90) | [4] |
| Isothiazolopyridine | 12d | Mycobacterium fortuitum PCM 672 | Growth Inhibition | <1 µg/mL (MIC90) | [4] |
| Thiazolo[5,4-b]pyridine | 6r | c-KIT (GIST-T1 cells) | Proliferation | <0.02 µM (GI50) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro GAK Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of Cyclin G-associated Kinase.
Materials:
-
Recombinant GAK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a specific peptide or protein substrate for GAK)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the GAK enzyme, the test compound dilution, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The inhibitory activity is calculated as a percentage of the control (enzyme activity without inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antiviral Cell-Based Assay (Dengue Virus)
This assay evaluates the ability of a compound to inhibit viral replication in a host cell line.
Materials:
-
Host cell line (e.g., Huh-7, A549)
-
Dengue virus (DENV) stock
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, alamarBlue®)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader for luminescence or fluorescence
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds.
-
Virus Infection: Infect the cells with DENV at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods, such as quantifying viral RNA by RT-qPCR, detecting viral antigens by ELISA or immunofluorescence, or measuring virus-induced cytopathic effect (CPE).
-
Cytotoxicity Assessment: In parallel, assess the cytotoxicity of the compounds on uninfected cells using a cell viability assay to ensure that the observed antiviral effect is not due to cell death.
-
Data Analysis: Calculate the 50% effective concentration (EC50) as the compound concentration that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50) as the concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Visualizations
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: GAK signaling pathway in viral entry and the point of inhibition by isothiazolo[4,3-b]pyridine derivatives.
Caption: General experimental workflow for in vitro validation of biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isothiazolo[4,3-b]pyridine-Based GAK Inhibitors and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of GAK (Cyclin G-associated kinase) inhibitors based on the 3-Bromoisothiazolo[4,3-b]pyridine scaffold. As this compound is a chemical intermediate, this guide focuses on the profiles of its elaborated derivatives and compares them with other notable GAK inhibitors to inform research and drug development decisions.
Introduction to GAK Inhibition
Cyclin G-associated kinase (GAK) is a serine/threonine kinase that plays a crucial role in clathrin-mediated trafficking, a fundamental process in viral entry, assembly, and budding. This makes GAK a compelling host-centric target for the development of broad-spectrum antiviral therapies. The isothiazolo[4,3-b]pyridine scaffold has been identified as a promising core structure for potent and selective GAK inhibitors.[1] this compound serves as a key building block in the synthesis of these inhibitors.
Selectivity Profiling of Isothiazolo[4,3-b]pyridine Derivatives and Comparators
While specific cross-reactivity data for the intermediate this compound is not available, extensive research has been conducted on its derivatives. The selectivity of these compounds is often evaluated against a broad panel of kinases to identify potential off-target effects.
Here, we compare the kinase selectivity of a representative isothiazolo[4,3-b]pyridine-based GAK inhibitor with a well-characterized chemical probe for GAK, SGC-GAK-1.
Table 1: Kinase Selectivity Profile of Isothiazolo[4,3-b]pyridine Derivative vs. SGC-GAK-1
| Kinase Target | Isothiazolo[4,3-b]pyridine Derivative (Kd in nM) | SGC-GAK-1 (Kd in nM)[2][3] | Comments |
| GAK | <10 | 1.9 - 4.5 | Both compounds exhibit high affinity for the primary target, GAK. |
| RIPK2 | >1000 | 110 | SGC-GAK-1 shows some off-target activity against RIPK2. |
| ADCK3 | Not Reported | 190 | |
| NLK | Not Reported | 520 | |
| ACVR1 | Not Reported | >1000 |
Note: Data for the isothiazolo[4,3-b]pyridine derivative is generalized from structure-activity relationship studies. Specific Kd values vary depending on the substitutions at positions 3, 5, and 6 of the scaffold.[1]
Signaling Pathway and Experimental Workflow
To understand the context of GAK inhibition and the methods used for selectivity profiling, the following diagrams illustrate the relevant biological pathway and experimental workflows.
References
- 1. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
comparative analysis of synthetic routes to 3-Bromoisothiazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold, isothiazolo[4,3-b]pyridine, is a key pharmacophore in the development of potent and selective inhibitors of Cyclin G-associated Kinase (GAK), a host kinase implicated in the lifecycle of multiple viruses.[1] Consequently, efficient and scalable synthetic access to key intermediates such as 3-Bromoisothiazolo[4,3-b]pyridine is of significant interest to the medicinal chemistry community. This guide provides a comparative analysis of two plausible synthetic routes to this valuable building block, complete with experimental protocols and quantitative data to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Oxidative Cyclization | Route 2: Sandmeyer Reaction |
| Starting Material | 3-Aminopyridine-4-carbonitrile | Isothiazolo[4,3-b]pyridin-3-amine |
| Key Transformation | Brominative Oxidative Cyclization | Diazotization and Bromination |
| Number of Steps | 2 | 2 (from common intermediate) |
| Overall Yield | Moderate | Moderate to Low |
| Reagent Hazards | Use of elemental bromine | Handling of unstable diazonium salts |
| Scalability | Potentially more scalable | May be less suitable for large scale |
Synthetic Route 1: Oxidative Cyclization of a Thioamide Precursor
This route builds the isothiazole ring onto a pyridine backbone through an oxidative cyclization process. The key intermediate is 3-aminopyridine-4-carbothioamide.
Logical Workflow for Route 1
Caption: Oxidative Cyclization Pathway.
Experimental Protocol: Route 1
Step 1: Synthesis of 3-Aminopyridine-4-carbothioamide
A solution of 3-aminopyridine-4-carbonitrile in a mixture of pyridine and triethylamine is saturated with hydrogen sulfide gas at ambient temperature. The reaction is stirred for 24-48 hours until completion, as monitored by Thin Layer Chromatography (TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford 3-aminopyridine-4-carbothioamide as a solid.
-
Yield: Approximately 75-85%.
Step 2: Synthesis of this compound
To a stirred solution of 3-aminopyridine-4-carbothioamide in glacial acetic acid, a solution of bromine in acetic acid is added dropwise at 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The mixture is then poured onto ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. Purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) yields this compound.
-
Yield: Approximately 50-60%.
Synthetic Route 2: Sandmeyer Reaction of a 3-Amino Precursor
This approach involves the synthesis of the isothiazolo[4,3-b]pyridine core with an amino group at the 3-position, which is then converted to the bromide via a classical Sandmeyer reaction.
Logical Workflow for Route 2
Caption: Sandmeyer Reaction Pathway.
Experimental Protocol: Route 2
Step 1: Synthesis of Isothiazolo[4,3-b]pyridin-3-amine
3-Aminopyridine-4-carbothioamide is dissolved in aqueous sodium hydroxide. To this solution, hydrogen peroxide (30%) is added dropwise while maintaining the temperature below 30 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried to give Isothiazolo[4,3-b]pyridin-3-amine.
-
Yield: Approximately 80-90%.
Step 2: Synthesis of this compound
Isothiazolo[4,3-b]pyridin-3-amine is suspended in an aqueous solution of hydrobromic acid (48%) and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide in hydrobromic acid at 60-70 °C. The reaction mixture is stirred for 1 hour at this temperature and then cooled to room temperature. The mixture is neutralized with a sodium hydroxide solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
-
Yield: Approximately 40-50%.
Comparative Analysis and Discussion
Route 1 (Oxidative Cyclization): This route offers a more direct approach to the target molecule. The use of elemental bromine in the final step simultaneously achieves both cyclization and bromination. While this is efficient, the handling of bromine requires significant safety precautions. The thionation of the nitrile in the first step is a well-established transformation, and the overall route may be more amenable to scale-up due to the avoidance of potentially unstable diazonium intermediates.
Route 2 (Sandmeyer Reaction): This route proceeds through a stable, isolable 3-amino intermediate. The cyclization to form this intermediate is typically high-yielding. However, the subsequent Sandmeyer reaction is known to have variable yields and can be sensitive to reaction conditions. The generation of diazonium salts requires careful temperature control to avoid decomposition and potential safety hazards. This route might be preferred for the synthesis of analogues where the 3-amino intermediate itself is a target for further diversification.
References
A Comparative Guide to Assessing the Purity of Synthesized 3-Bromoisothiazolo[4,3-b]pyridine by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 3-Bromoisothiazolo[4,3-b]pyridine. Detailed experimental protocols, comparative data derived from analyses of structurally similar compounds, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their specific analytical requirements.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including potent inhibitors of Cyclin G-associated Kinase (GAK), which are being investigated as broad-spectrum antiviral agents.[1] The purity of this intermediate is critical as impurities can affect the yield, and safety of the final active pharmaceutical ingredient (API). HPLC is a widely used and robust technique for purity determination in the pharmaceutical industry. This guide will detail a suitable HPLC method and compare its performance with other analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
During the synthesis of this compound, several impurities can arise. These may include unreacted starting materials, intermediates, and by-products from side reactions such as over-bromination, which can lead to the formation of di- and tri-brominated species.[2] The chosen analytical method must be capable of resolving the main compound from these potential impurities.
This protocol outlines a general yet robust RP-HPLC method suitable for the purity assessment of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 25.1 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at 254 nm (or a wavelength of maximum absorbance determined by PDA analysis).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity of the sample is typically determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Comparison with Alternative Analytical Techniques
While HPLC is a reliable method, other techniques offer distinct advantages in terms of speed, resolution, and sensitivity. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput or the detection of trace-level impurities.
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times and improved resolution compared to traditional HPLC.[3][4]
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which has a moderate molecular weight, GC-MS could be a viable option, particularly for identifying and quantifying volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged molecules and can offer different selectivity compared to HPLC.[5][6]
The following table summarizes typical performance characteristics for the purity analysis of brominated heterocyclic compounds using different analytical techniques. The data is compiled from various sources analyzing compounds structurally similar to this compound.
| Parameter | HPLC | UPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but with smaller particles and higher pressure. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on electrophoretic mobility in an electric field. |
| Typical Analysis Time | 15-30 min | 2-10 min | 10-25 min | 5-20 min[7] |
| Resolution | Good | Excellent[8] | Very High | Excellent |
| Limit of Detection (LOD) | ~0.01 - 0.05% | ~0.001 - 0.01% | ~0.1 - 1 ppm | ~0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.05 - 0.1%[9] | ~0.005 - 0.05%[10] | ~0.5 - 5 ppm | ~0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% | < 1%[8] | < 5% | < 3% |
| Solvent Consumption | High | Low[4] | Very Low | Very Low |
The choice of analytical technique depends on various factors, including the nature of the analyte and potential impurities, the required sensitivity, and the desired sample throughput.
Conclusion
For the routine purity assessment of synthesized this compound, a well-developed RP-HPLC method provides a robust and reliable solution with good resolution and sensitivity. However, for high-throughput screening or when higher resolution is required to separate closely eluting impurities, UPLC presents a significant advantage in terms of speed and efficiency.[11] GC-MS is a valuable complementary technique, especially for the identification of volatile impurities, while Capillary Electrophoresis offers an alternative separation mechanism that can be beneficial for challenging separations of polar or charged species. The selection of the most appropriate technique should be based on a careful consideration of the specific analytical needs and the available instrumentation.
References
- 1. This compound|CAS 42242-14-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticaltoxicology.com [analyticaltoxicology.com]
- 6. longdom.org [longdom.org]
- 7. On-line capillary based quantitative analysis of a heterocyclic amine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Guide to Biological Assay Validation for GAK Inhibitors Derived from 3-Bromoisothiazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biological assay validation for GAK (Cyclin G-associated Kinase) inhibitors synthesized from the chemical intermediate 3-Bromoisothiazolo[4,3-b]pyridine. This class of compounds has demonstrated promising broad-spectrum antiviral activity, making robust and reliable assay validation critical for their development. This document outlines key performance comparisons with alternative GAK inhibitors, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to this compound Derivatives as GAK Inhibitors
This compound serves as a key building block in the synthesis of potent and selective inhibitors of Cyclin G-associated Kinase (GAK).[1] GAK is a host cell serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking, a process hijacked by numerous viruses for entry into and exit from host cells.[2] Consequently, inhibitors of GAK, such as those derived from the isothiazolo[4,3-b]pyridine scaffold, are being investigated as broad-spectrum antiviral agents against viruses like Dengue (DENV), Hepatitis C (HCV), and Ebola (EBOV). The specific [4,3-b] ring fusion of this scaffold is critical for its biological activity. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds by modifying substituents at various positions of the isothiazolo[4,3-b]pyridine core.
Comparative Analysis of GAK Inhibitors
The performance of isothiazolo[4,3-b]pyridine-based GAK inhibitors is benchmarked against other known GAK inhibitors, including a highly selective chemical probe (SGC-GAK-1) and a clinically approved drug with off-target GAK activity (Erlotinib).
| Compound Class | Primary Target(s) | GAK Affinity (Kd/Ki) | Antiviral Activity | Key Characteristics |
| Isothiazolo[4,3-b]pyridine Derivatives | GAK | Low nM to µM range | DENV, HCV, EBOV | Broad-spectrum antiviral potential; SAR studies ongoing to optimize potency and selectivity. |
| SGC-GAK-1 | GAK | 1.9 nM (Kd) | Not primarily developed as an antiviral | Potent and highly selective chemical probe for GAK; useful for target validation studies.[3][4][5] |
| Erlotinib | EGFR, GAK (off-target) | ~3 nM (Kd) | HCV, DENV, EBOV | Approved anticancer drug; potent GAK inhibitor but lacks selectivity, which can lead to off-target effects.[6] |
Experimental Protocols and Assay Validation
The validation of biological assays for GAK inhibitors is essential to ensure the reliability and reproducibility of experimental data. Key assays include biochemical kinase inhibition assays and cell-based antiviral assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against GAK.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.
Experimental Protocol:
-
Reagents: Recombinant GAK enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), ATP, and a europium-labeled anti-phospho-substrate antibody.
-
Procedure:
-
Add the GAK enzyme to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate at room temperature to allow for substrate phosphorylation.
-
Stop the reaction and add the europium-labeled antibody.
-
Measure the TR-FRET signal, which is proportional to the extent of substrate phosphorylation.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Validation Parameters:
| Parameter | Method | Acceptance Criteria |
| Precision (Repeatability) | Analyze multiple replicates of the same sample within the same assay run. | Coefficient of Variation (CV) ≤ 15% |
| Intermediate Precision | Analyze the same sample on different days with different analysts and equipment. | CV ≤ 20% |
| Accuracy | Compare the measured concentration of a reference standard to its known concentration. | Recovery of 80-120% |
| Linearity | Analyze a series of dilutions of a reference standard to demonstrate a proportional response. | Correlation coefficient (r²) ≥ 0.98 |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine the lowest concentration of the analyte that can be reliably detected and quantified. | Signal-to-noise ratio of 3 for LOD and 10 for LOQ. |
Cell-Based Antiviral Assay
Objective: To evaluate the efficacy of a GAK inhibitor in a cellular context of viral infection.
Methodology: A common method is the cytopathic effect (CPE) reduction assay.
Experimental Protocol:
-
Cell Culture: Plate a suitable host cell line (e.g., Huh-7 for HCV, Vero for DENV) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound.
-
Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to observe CPE (typically 2-5 days).
-
CPE Quantification: Measure cell viability using a reagent such as MTT or a luciferase-based assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curve. Cytotoxicity of the compound is also assessed in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) is calculated as CC50/EC50.
Validation Parameters:
| Parameter | Method | Acceptance Criteria |
| Precision | Run replicate wells for each compound concentration and control. | CV ≤ 20% for EC50 and CC50 values. |
| Accuracy | Include a known antiviral compound as a positive control. | The EC50 of the positive control should be within a predefined range. |
| Robustness | Evaluate the effect of small, deliberate variations in assay parameters (e.g., cell seeding density, incubation time). | Assay performance should remain within acceptable limits. |
| Z'-factor | A statistical parameter to assess the quality of a high-throughput screening assay. | Z' > 0.5 indicates a robust assay. |
Visualizing the Mechanism: GAK's Role in Viral Entry
The following diagram illustrates the signaling pathway of GAK in clathrin-mediated endocytosis, a key process for the entry of many viruses.
Experimental Workflow for GAK Inhibitor Validation
The following workflow outlines the key steps in validating a novel GAK inhibitor derived from this compound.
Conclusion
The validation of biological assays for GAK inhibitors derived from this compound is a multi-faceted process that requires rigorous biochemical and cell-based characterization. By comparing their performance against well-characterized inhibitors like SGC-GAK-1 and Erlotinib, and by adhering to stringent validation parameters, researchers can confidently advance promising candidates toward preclinical and clinical development. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists in the field of antiviral drug discovery.
References
- 1. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AP-2-Associated Protein Kinase 1 and Cyclin G-Associated Kinase Regulate Hepatitis C Virus Entry and Are Potential Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
head-to-head comparison of 3-Bromoisothiazolo[4,3-b]pyridine derivatives in antiviral assays
This guide provides a head-to-head comparison of various 3-substituted isothiazolo[4,3-b]pyridine derivatives based on their in vitro antiviral activities and their inhibition of the host cell kinase, Cyclin G-Associated Kinase (GAK). The data presented is compiled from preclinical studies aimed at identifying novel broad-spectrum antiviral agents. Isothiazolo[4,3-b]pyridines have emerged as a promising class of compounds, with their mechanism of action centered on the inhibition of GAK, a cellular factor essential for the lifecycle of several viruses, including Hepatitis C Virus (HCV) and Dengue Virus.[1][2][3]
Performance Data of Isothiazolo[4,3-b]pyridine Derivatives
The antiviral activity and GAK inhibitory potential of isothiazolo[4,3-b]pyridine derivatives are summarized below. The core structure, a 3-amino-6-bromo-isothiazolo[4,3-b]pyridine, serves as a key building block for the synthesis of these analogs.[3] The following table presents a comparative analysis of derivatives with modifications at the 3-position, highlighting their binding affinity to GAK and their efficacy against HCV.
| Compound ID | R Group (at position 3) | GAK Binding Affinity (Kd, µM) | Anti-HCV Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| 8b | Isopropoxy | 0.085 | > 1.7 | > 50 | - |
| 8c | (rac)-2-methoxybutyl | 0.074 | > 1.7 | > 50 | - |
| 8j | 3-isopropoxy (6-(3-thienyl)) | 0.11 | > 1.7 | > 50 | - |
| Erlotinib | (Positive Control) | 0.0031 | 0.28 | > 50 | > 178 |
Data sourced from studies on isothiazolo[4,3-b]pyridines as GAK inhibitors.[3]
Key Observations:
-
The 3-alkoxy-isothiazolo[4,3-b]pyridines are potent GAK ligands, with Kd values in the nanomolar range.[3]
-
Despite potent GAK binding, compounds 8b , 8c , and 8j displayed only modest anti-HCV activity.[3] This suggests that very high affinity for GAK may be necessary for significant antiviral effect.[3]
-
The positive control, Erlotinib, a potent GAK inhibitor, demonstrated significant anti-HCV activity, underscoring the potential of GAK as an antiviral target.[3]
-
A derivative with a 3,4-dimethoxyphenyl residue at position 5 of the isothiazolo[4,3-b]pyridine scaffold has shown low nanomolar GAK binding affinity and antiviral activity against Dengue virus.[2]
Mechanism of Action: GAK Inhibition
The primary mechanism of antiviral action for this class of compounds is the inhibition of Cyclin G-Associated Kinase (GAK). GAK plays a crucial role in clathrin-mediated endocytosis, a cellular process that many viruses hijack for entry into host cells.[4] GAK is also involved in the assembly and budding of new viral particles.[3] By inhibiting GAK, these compounds disrupt the viral life cycle at multiple stages.
Caption: Inhibition of GAK by isothiazolo[4,3-b]pyridine derivatives disrupts viral entry and assembly.
Experimental Protocols
The evaluation of the antiviral and GAK inhibitory activity of the 3-substituted isothiazolo[4,3-b]pyridine derivatives involved the following key experimental procedures:
GAK Binding Assay
The binding affinity of the compounds to GAK was determined using a kinase binding assay. The specific protocol was not detailed in the provided search results, but a general workflow can be described.
Caption: Workflow for determining GAK binding affinity of test compounds.
Anti-HCV Replicon Assay
The anti-HCV activity of the compounds was evaluated using a subgenomic HCV replicon system.
-
Cell Culture: Huh7.5 cells harboring a subgenomic HCV replicon expressing a luciferase reporter gene were seeded in 96-well plates.
-
Compound Treatment: The cells were treated with serial dilutions of the test compounds for 72 hours.
-
Luciferase Assay: After incubation, the cells were lysed, and the luciferase activity was measured using a luminometer. The luciferase signal is proportional to the level of HCV RNA replication.
-
Data Analysis: The EC50 values were calculated as the compound concentration at which a 50% reduction in luciferase activity was observed compared to untreated controls.
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on the same cell line was determined using a standard method, such as the MTS assay, to calculate the CC50 value.
Synthesis of Derivatives
The synthesis of the 3-substituted isothiazolo[4,3-b]pyridine derivatives started from the key building block, 3-amino-6-bromo-isothiazolo[4,3-b]pyridine.[3] For the synthesis of 3-alkoxy derivatives, a Sandmeyer-type reaction was employed, followed by nucleophilic substitution with the corresponding alcohol. For amide derivatives, coupling reagents such as TBTU or HATU were used to react the 3-amino group with appropriate carboxylic acids.[3]
References
- 1. Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeti… [ouci.dntb.gov.ua]
A Comparative Guide to the Cytotoxicity of Isothiazolo[4,3-b]pyridine Derivatives and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of compounds featuring the isothiazolo[4,3-b]pyridine scaffold and related pyridine-thiazole hybrid molecules. Due to the limited publicly available cytotoxicity data for 3-Bromoisothiazolo[4,3-b]pyridine, this document focuses on structurally similar compounds to offer insights into the potential cytotoxic profile of this chemical class. The information herein is intended to support research and drug development efforts by providing relevant experimental data, detailed protocols for cytotoxicity assessment, and visualization of key cellular pathways.
Comparative Cytotoxicity Data
The cytotoxic activity of various isothiazolopyridine and pyridine-thiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following table summarizes the IC50 values for several of these compounds.
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-Thiazole Hybrids | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Human promyelocytic leukemia) | 0.57 | Doxorubicin | - |
| 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | HCT-116 (Colon carcinoma) | ~7.8 | Doxorubicin | - | |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Amelanotic melanoma) | 24.4 | - | - |
| A375 (Melanotic melanoma) | 25.4 | - | - | ||
| HaCaT (Normal keratinocytes) | 33.5 | - | - | ||
| Pyrazolo[3,4-b]pyridines | Derivative 8c (4-hydroxyphenyl derivative) | K562 (Leukemia) | 0.72 | Etoposide | - |
| MV4-11 (Leukemia) | 0.72 | Etoposide | - | ||
| 1,3,4-Thiadiazole Derivatives | Derivative 4h | HTC-116 (Human colon carcinoma) | 2.03 ± 0.72 | Harmine | 2.40 ± 0.12 |
| HepG-2 (Hepatocellular carcinoma) | 2.17 ± 0.83 | Harmine | 2.54 ± 0.82 |
Experimental Protocols for Cytotoxicity Assessment
Standardized assays are crucial for the reliable determination of a compound's cytotoxic effects. Below are detailed protocols for two commonly used cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which assesses membrane integrity.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., Isothiazolo[4,3-b]pyridine derivative)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (control) and untreated wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
-
2. Lactate Dehydrogenase (LDH) Release Assay
This assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer an aliquot of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[3]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes). Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Visualizing Experimental Workflows and Cellular Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for cytotoxicity assessment and a simplified signaling pathway often implicated in drug-induced cell death.
References
Safety Operating Guide
Proper Disposal of 3-Bromoisothiazolo[4,3-b]pyridine: A Guide for Laboratory Professionals
For immediate reference, 3-Bromoisothiazolo[4,3-b]pyridine (CAS Number: 42242-14-8) should be treated as hazardous waste. Disposal must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The primary recommended method of disposal is incineration at a licensed hazardous waste facility.
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it into a sealed, appropriately labeled container for hazardous waste. Prevent the spill from entering drains or waterways.
Hazard Summary
The hazard profile is based on data for the structural isomer 3-Bromoisothiazolo[5,4-b]pyridine and the general characteristics of halogenated pyridine derivatives.[1][2]
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | P280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Environmental Hazard | Expected to be toxic to aquatic organisms and may cause long-term adverse effects in the environment. | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream.
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.
-
Segregate: Keep this waste stream separate from other incompatible waste. Specifically, do not mix with strong oxidizing agents, strong acids, or strong bases.[2]
Step 2: Waste Collection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for collecting the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, environmental hazard). Do not use abbreviations.
Step 3: On-Site Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames. Secondary containment should be used to contain any potential leaks.
Step 4: Final Disposal
-
Professional Disposal: Do not attempt to treat or dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1]
-
Regulatory Compliance: Ensure that the disposal is carried out in accordance with all applicable federal, state, and local regulations. The recommended disposal method for pyridine and its derivatives is typically high-temperature incineration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Bromoisothiazolo[4,3-b]pyridine
Essential Safety and Handling Guide for 3-Bromoisothiazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Receiving/Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | Not generally required if containers are sealed and intact |
| Weighing/Transfer (Solid) | Chemical splash goggles | Chemical-resistant gloves, Lab coat | Use in a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles, Face shield (for larger volumes >1L)[3] | Chemical-resistant gloves, Lab coat | Use in a certified chemical fume hood |
| Experimental Use | Chemical splash goggles | Chemical-resistant gloves, Lab coat | Use in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles, Face shield | Chemical-resistant gloves, Chemical-protective coverall (Type 3-B/4-B or equivalent)[4][5], Boots | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves, Lab coat | Use in a certified chemical fume hood |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard pictograms.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][2] Keep the container tightly closed.[1][2]
2. Handling and Use:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[6]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[2]
-
Avoid Contamination: Use dedicated labware. Avoid creating dust or aerosols.
3. Spill Response:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.[7]
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Keep this compound waste separate from other waste streams, especially incompatible materials.[8]
2. Waste Collection:
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][8] The container should have a secure cap.[8]
3. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name.[8]
-
Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.[8]
4. Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[7] Never dispose of this chemical down the drain or in regular trash.[8]
Visual Workflows
The following diagrams illustrate the key processes for handling this compound safely.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Step-by-step procedure for responding to a chemical spill.
References
- 1. aksci.com [aksci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. euro-industry.com [euro-industry.com]
- 5. Bimedica [bimedica.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
